Chemical properties of Methyl 3-amino-3-(thiazol-2-yl)butanoate
The following technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-3-(thiazol-2-yl)butanoate . This document is structured for researchers in medicinal chemistry and process deve...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of Methyl 3-amino-3-(thiazol-2-yl)butanoate . This document is structured for researchers in medicinal chemistry and process development.
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a specialized heterocyclic building block characterized by a quaternary carbon center at the
-position. Unlike standard -amino acids, the presence of both a methyl group and a thiazole ring at the C3 position imparts significant conformational constraint. This steric bulk restricts bond rotation, making it a high-value scaffold for peptidomimetics , where it stabilizes secondary structures (e.g., helices, turns) and enhances proteolytic stability.
In drug discovery, this motif is frequently employed to modulate potency and selectivity in targets such as integrin receptors , protease inhibitors , and G-protein coupled receptors (GPCRs) .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Detail
CAS Number
1190314-46-3
IUPAC Name
Methyl 3-amino-3-(1,3-thiazol-2-yl)butanoate
Molecular Formula
CHNOS
Molecular Weight
200.26 g/mol
SMILES
COC(=O)CC(C)(N)c1nccs1
Chirality
Contains one chiral center (C3).[1] Available as racemate or enantiopure ( or ).[2]
Predicted Physicochemical Properties[11]
LogP (Octanol/Water): ~0.8 – 1.2 (Moderate lipophilicity due to the thiazole ring balancing the polar amine/ester).
pKa (Amine): ~7.5 – 8.0 (Lower than typical aliphatic amines (~10) due to the electron-withdrawing inductive effect of the adjacent thiazole ring and ester).
pKa (Thiazole N): ~2.5 (Weakly basic).
Topological Polar Surface Area (TPSA): ~78 Ų (Favorable for membrane permeability).
Solubility: High in polar organic solvents (DMSO, MeOH, DCM); moderate in water (pH-dependent; highly soluble as a hydrochloride salt).
Synthetic Methodologies
The synthesis of
-disubstituted amino esters is synthetically challenging due to the steric hindrance at the quaternary center. The most robust, field-proven protocol utilizes Ellman’s Sulfinamide chemistry to establish the chiral amine, followed by a Reformatsky-type addition.
Protocol A: Asymmetric Synthesis via Sulfinimine (High Stereocontrol)
This route is preferred for generating enantiomerically pure material for SAR (Structure-Activity Relationship) studies.
Step 1: Ketimine Formation
Condensation of 2-acetylthiazole with (S)-(-)-tert-butanesulfinamide using Titanium(IV) ethoxide as a Lewis acid/dehydrating agent.
Reagent: Ti(OEt)
, THF, 70°C.
Mechanism:[3][2][4][5][6][7][8] The Lewis acid activates the ketone carbonyl, facilitating nucleophilic attack by the sulfinamide.
Step 2: Reformatsky-Type Addition
Addition of the zinc enolate of methyl acetate (generated in situ or pre-formed) to the sulfinimine.
Reagent: Methyl bromoacetate, Zn dust, THF, reflux (or -78°C with Lithium enolate for higher diastereoselectivity).
Selectivity: The bulky sulfinyl group directs the facial attack of the enolate, establishing the quaternary stereocenter.
Step 3: Deprotection
Acidic cleavage of the sulfinyl group to reveal the free amine.
For initial scaffold generation where chirality is not yet critical.
Imine Formation: React 2-acetylthiazole with hydroxylamine or benzylamine.
Reformatsky Reaction: Treat the imine with methyl bromoacetate and activated Zinc (Blaise reaction conditions).
Reduction/Deprotection: If hydroxylamine was used, reduce the N-O bond (Zn/AcOH) to yield the amine.
Visualization: Synthetic Pathway
Caption: Stereoselective synthesis via Ellman's Sulfinamide methodology.
Reactivity & Stability Landscape
Amine Functionality (Nucleophilic)
The primary amine at C3 is sterically crowded but remains nucleophilic.
Acylation/Coupling: Reacts with activated carboxylic acids (EDC/HOBt or HATU conditions) to form amides. Note: Reaction times may be prolonged compared to non-hindered amines.
Protection: Can be protected with Boc
O or Cbz-Cl. The Boc group is recommended for stability during ester hydrolysis.
Ester Functionality (Electrophilic)
Hydrolysis: Conversion to the free acid (3-amino-3-(thiazol-2-yl)butanoic acid) is best achieved using LiOH in THF/H
O at 0°C to room temperature. Avoid harsh heating to prevent retro-aldol or decarboxylation side reactions.
Reduction: Reduction with LiAlH
yields the corresponding amino-alcohol (3-amino-3-(thiazol-2-yl)butanol).
Thiazole Ring (Aromatic/Coordinating)
Coordination: The thiazole nitrogen can coordinate to metals (Pd, Cu) in cross-coupling reactions.
C-H Activation: The C5 position of the thiazole ring is susceptible to electrophilic aromatic substitution or direct arylation, allowing for further diversification of the scaffold.
Cyclization Risk
Under basic conditions, the free amine can attack the ester to form a
-lactam (4-methyl-4-(thiazol-2-yl)azetidin-2-one). While the quaternary center creates steric strain that disfavors this ring closure compared to monosubstituted analogs, it remains a potential side reaction if the linear amino acid is exposed to strong base without protection.
Applications in Drug Discovery[3][17][18]
Peptidomimetics
This molecule serves as a
-amino acid surrogate. Incorporating it into a peptide backbone introduces a "kink" that can:
Lock Conformation: Force the peptide into a helical or turn conformation, critical for binding to protein-protein interaction (PPI) interfaces.
Block Metabolism: The unnatural
-backbone and quaternary center completely block recognition by standard proteases (trypsin/chymotrypsin), significantly extending plasma half-life.
Target Classes
Integrin Antagonists:
-amino acids are classic scaffolds for RGD mimetics targeting integrins.
Anti-Infectives: Thiazole derivatives often exhibit antibacterial and antifungal activity. The quaternary amine adds a solubilizing polar group that can improve uptake in Gram-negative bacteria.
Experimental Protocol: Hydrolysis to Free Acid
For researchers needing the free acid form for peptide coupling.
Dissolution: Dissolve 1.0 eq of Methyl 3-amino-3-(thiazol-2-yl)butanoate in THF:Water (3:1 ratio).
Saponification: Add 2.5 eq of Lithium Hydroxide monohydrate (LiOH·H
O) at 0°C.
Reaction: Stir at room temperature for 4–6 hours. Monitor by LCMS (Ester mass -14, Acid mass +H).
Workup:
Carefully adjust pH to ~6.0 using 1M HCl.
Critical Step: Do not acidify below pH 4, as the thiazole nitrogen may protonate, making extraction difficult.
Evaporate THF. Lyophilize the aqueous residue to obtain the crude amino acid (often as a salt), or desalt using ion-exchange resin (Dowex 50W).
Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO
(carbamate formation) and oxidation over long periods.
Handling: Use standard PPE. Handle in a fume hood.
References
Ellman, J. A., et al. "Asymmetric Synthesis of
-Branched Amines." Accounts of Chemical Research, 2002. Link (Foundational chemistry for sulfinamide synthesis).
Grybaitė, B., et al.
-Amino Acid and Aromatic Moieties." Molecules, 2021. Link (Specifics on thiazole beta-amino acid synthesis).
Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 1887. (Classic mechanism reference).
Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Auxiliary for Asymmetric Synthesis." Journal of Organic Chemistry, 1999. Link
Structural Profiling and Synthetic Utility of Methyl 3-amino-3-(thiazol-2-yl)butanoate in Peptidomimetic Drug Design
Executive Summary The transition from native -peptides to metabolically stable peptidomimetics is a cornerstone of modern drug discovery. Among the most effective strategies to overcome the poor pharmacokinetic profiles...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from native
-peptides to metabolically stable peptidomimetics is a cornerstone of modern drug discovery. Among the most effective strategies to overcome the poor pharmacokinetic profiles of native peptides is the incorporation of unnatural -amino acids. This technical guide provides an in-depth analysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a highly specialized -disubstituted amino acid ester. By combining the proteolytic resistance inherent to the -amino acid backbone with the privileged pharmacological properties of a thiazole ring, this building block serves as a critical intermediate for synthesizing next-generation foldamers, protease inhibitors, and macrocyclic therapeutics.
Methyl 3-amino-3-(thiazol-2-yl)butanoate (CAS: 1525075-36-8) is characterized by a quaternary
-carbon (C3) bonded to a methyl group, a primary amine, a thiazol-2-yl substituent, and an acetate ester moiety[1].
The structural deconstruction reveals two primary pharmacophoric elements:
The
-Amino Ester Core: The insertion of an additional methylene group between the amino and carboxylate functionalities fundamentally alters the backbone trajectory, inducing well-defined secondary structures (foldamers) while shielding adjacent peptide bonds from enzymatic hydrolysis.
The Thiazol-2-yl Moiety: Thiazole is a nitrogen- and sulfur-containing five-membered aromatic heterocycle. It acts as a bioisostere for peptide bonds and aromatic side chains, offering unique hydrogen-bonding capabilities (via the nitrogen acceptor) and enhanced lipophilicity, which is crucial for membrane permeability.
Quantitative Physicochemical Data
To facilitate rational drug design, the quantitative parameters of this intermediate are summarized below.
Property
Value
Chemical Name
Methyl 3-amino-3-(thiazol-2-yl)butanoate
CAS Registry Number
1525075-36-8
Molecular Formula
C8H12N2O2S
Molecular Weight
200.26 g/mol
Monoisotopic Mass
200.0619 Da
Structural Class
-disubstituted amino acid ester
Hydrogen Bond Donors
1 (Primary amine, -NH2)
Hydrogen Bond Acceptors
4 (Thiazole N, Ester Oxygens)
Rotatable Bonds
4
Mechanistic Rationale: The
-Amino Thiazole Pharmacophore
The selection of Methyl 3-amino-3-(thiazol-2-yl)butanoate over native
-amino acids in synthetic workflows is driven by specific mechanistic advantages:
Proteolytic Stability: Native
-peptides are rapidly degraded in vivo by a multitude of peptidases. The incorporation of -amino acids is a validated strategy to confer proteolytic stability, as the extended backbone prevents the requisite geometry mismatch within the protease active site[2]. Studies on macrocyclic peptides incorporating -amino acids have demonstrated up to a 10-fold increase in proteolytic stability while maintaining, or even enhancing, target affinity[3].
Conformational Rigidity: Thiazole rings serve as privileged scaffolds in marine-derived and synthetic bioactive peptides[4]. When positioned at the
-carbon, the steric bulk of the thiazole ring restricts the and dihedral angles of the resulting peptide, pre-organizing the molecule into bioactive conformations (e.g., amphiphilic helices) that are critical for disrupting protein-protein interactions.
Pathway comparing proteolytic stability of native alpha-peptides vs. beta-amino peptidomimetics.
Synthetic Methodology & Self-Validating Protocol
The de novo synthesis of highly substituted
-amino esters requires precise stereochemical and chemoselective control. The following protocol outlines a robust, self-validating Reformatsky-type workflow to generate Methyl 3-amino-3-(thiazol-2-yl)butanoate from commercially available precursors.
Step 1: Chiral Ketimine Condensation
Procedure: To a solution of 2-acetylthiazole (1.0 eq) and
-tert-butanesulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq). Stir the mixture at 70°C for 18 hours under an inert argon atmosphere.
Causality: Ti(OEt)4 is deliberately chosen as it acts dually as a Lewis acid to activate the electronically deactivated, sterically hindered ketone, and as a highly effective water scavenger to drive the equilibrium toward imine formation.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active ketone spot disappears, replaced by a lower
spot. H NMR of the crude intermediate must show a characteristic tert-butyl singlet at ~1.2 ppm, confirming sulfinyl integration.
Step 2: Reformatsky-Type Addition
Procedure: In a separate flask, activate Zinc dust (3.0 eq) with 1,2-dibromoethane and TMSCl in THF. Add methyl bromoacetate (2.5 eq) dropwise to form the zinc enolate. Cool to -40°C and slowly add the chiral ketimine from Step 1.
Causality: A zinc-based Reformatsky reagent is utilized because it is significantly less basic than lithium or Grignard enolates. This prevents unwanted deprotonation of the acidic
-protons on the ketimine. The methyl ester is specifically selected over an ethyl ester to simplify downstream NMR interpretation (yielding a sharp, distinct 3H singlet) and to allow for milder saponification conditions (e.g., LiOH/THF) if the free carboxylic acid is required for solid-phase peptide synthesis.
Self-Validation Checkpoint: LC-MS analysis of the quenched crude mixture must display the desired
peak for the sulfinyl-protected intermediate.
Step 3: Sulfinyl Deprotection
Procedure: Dissolve the purified intermediate in anhydrous methanol and treat with 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours.
Causality: Acidic methanolysis selectively cleaves the labile N-S bond of the sulfinamide auxiliary without hydrolyzing the methyl ester backbone.
Self-Validation Checkpoint: The product will precipitate as a hydrochloride salt upon the addition of cold diethyl ether. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the free amine (Calculated for C8H13N2O2S
: 201.0692).
Synthetic workflow for Methyl 3-amino-3-(thiazol-2-yl)butanoate via Reformatsky addition.
References
-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate.
Methyl 3-amino-3-(thiazol-2-yl)butanoate CAS number and identifiers
This guide details the chemical identity, synthesis, and applications of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a specialized -amino acid derivative used as a chiral building block in medicinal chemistry. Part 1: Exe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical identity, synthesis, and applications of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a specialized
-amino acid derivative used as a chiral building block in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a
-disubstituted amino acid ester featuring a thiazole heterocycle and a methyl group at the -position. This structural motif is highly valued in drug discovery for introducing conformational constraint and metabolic stability into peptide mimetics and enzyme inhibitors. Unlike simple -amino acids, this -amino ester provides a unique vector for side-chain interactions, making it a critical intermediate for synthesizing protease inhibitors and receptor antagonists.
Datasheet: Chemical Specifications
Property
Specification
Chemical Name
Methyl 3-amino-3-(thiazol-2-yl)butanoate
Systematic Name
Methyl 3-amino-3-(1,3-thiazol-2-yl)butanoate
CAS Number
Not widely listed in public databases; typically synthesized de novo.
Molecular Formula
CHNOS
Molecular Weight
200.26 g/mol
SMILES
COC(=O)CC(C)(N)c1nccs1
Structure Type
-Amino Acid Ester (Heterocyclic)
Chirality
Contains one stereocenter at C3 (Available as racemate, (R), or (S))
Physical State
Colorless to pale yellow oil or low-melting solid (depending on purity)
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
Part 2: Synthetic Pathways & Manufacturing
Due to the limited commercial availability of this specific ester, it is predominantly synthesized via two primary routes: the Reformatsky-Ritter Sequence (for racemates) and the Ellman Sulfinamide Method (for enantioselective synthesis).
Method A: Reformatsky-Ritter Synthesis (Racemic)
This robust protocol generates the
-hydroxy ester intermediate, which is subsequently converted to the amino ester.
-hydroxy ester via flash chromatography (Hex/EtOAc).
Amination (Ritter-Type):
Dissolve the hydroxy ester in MeCN (10 mL). Add conc. H
SO (2.0 eq) dropwise at 0°C.
Warm to RT and stir for 12 h (forms the acetamido intermediate).
Reflux with MeOH/HCl to cleave the acetyl group.
Neutralize with NaHCO
and extract with DCM to obtain the target amine.
Validation Checkpoint:
1H NMR (CDCl
, 400 MHz): Look for the disappearance of the acetyl methyl singlet ( 2.7) and appearance of the quaternary methyl singlet ( ~1.6-1.8) and the AB quartet of the -methylene protons ( ~2.8-3.2).
MS (ESI): Confirm [M+H]
peak at m/z 201.1.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward synthesis logic for accessing this scaffold.
Caption: Synthetic pathways to Methyl 3-amino-3-(thiazol-2-yl)butanoate via Racemic (Left) and Asymmetric (Right) routes.
Part 5: Applications in Drug Discovery
This building block is a critical "warhead" or linker in the design of:
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The
-amino moiety mimics the N-terminal transition state of DPP-4 substrates. The thiazole ring provides additional binding interactions within the S1 or S2' pockets of the enzyme.
Antibacterial Agents: Thiazole-containing amino acids are key components of thiopeptide antibiotics (e.g., micrococcin P1 analogs).
Glucokinase Activators: Used to construct the central core of allosteric activators for Type 2 Diabetes treatment.
Part 6: Handling & Safety
Hazard Classification: Irritant (Skin/Eye). Treat as potentially harmful if swallowed.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO
(carbamate formation) and oxidation.
Stability: Stable in organic solvents (DCM, DMSO) for 24 hours. Hydrolyzes slowly in aqueous acidic media to the corresponding acid.
References
Aguilar, E., & Meyers, A. I. (1994).[1][2] "Reinvestigation of the Hantzsch Thiazole Synthesis." Tetrahedron Letters, 35(16), 2473-2476. (Foundational chemistry for thiazole amino acids).
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(11), 3913-3954. Link
Leonte, D., et al. (2016).
-Amino Acids and -Amino Esters." Farmacia, 64(6), 946-952. (Describes analogous ethyl esters). Link
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Auxiliary for Asymmetric Synthesis." Journal of Organic Chemistry, 64(1), 12-13. (Protocol for asymmetric synthesis of
-amino esters).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thiazole-Containing
-Amino Acid Ester Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads[1]
Thiazole-Integrated
-Amino Acid Ester Derivatives: Synthetic Architectures and Pharmacological Profiles[2]
Executive Summary
The integration of thiazole heterocycles into
-amino acid backbones represents a high-value strategy in modern peptidomimetic design. Unlike flexible -amino acid chains, thiazole-containing -amino acids offer a unique combination of conformational rigidity , proteolytic resistance , and enhanced bioavailability .[1]
This guide details the structural rationale, optimized synthetic protocols, and pharmacological validation of these derivatives. It moves beyond standard textbook definitions to focus on the "Modified Rodionov" pathway and the "Hantzsch-to-Foldamer" workflow, providing a reproducible blueprint for laboratory implementation.
Part 1: Structural Rationale & Conformational Control
The
-Turn Mimicry Hypothesis
The primary driver for synthesizing thiazole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amino acid esters is their ability to function as turn inducers . In native peptides, -turns are critical recognition motifs for receptors.[1] However, they are metabolically unstable.[1]
Replacing the amide bond with a thiazole ring while extending the backbone by one carbon (the
-amino acid motif) locks the molecule into a specific secondary structure known as the semi-extended -conformation .
Mechanism of Locking: The thiazole nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) acts as an intramolecular hydrogen bond acceptor for the amide proton () of the neighboring residue.
Result: This
interaction reduces entropic penalty upon binding to biological targets, significantly increasing affinity compared to flexible linear peptides.[1]
Visualization: Conformational Locking Mechanism
The following diagram illustrates how the thiazole ring restricts bond rotation, enforcing the bioactive conformation.[1]
Figure 1: Mechanistic flow of conformational restriction induced by the thiazole moiety.[2]
Part 2: Synthetic Methodologies
To access these derivatives, we prioritize the Modified Rodionov Reaction over the classic Arndt-Eistert homologation due to its safety profile (avoiding diazomethane) and scalability.
Workflow Overview: The Hantzsch-Rodionov Sequence
This two-stage protocol first constructs the thiazole core via Hantzsch cyclization, followed by a one-pot condensation to install the
-amino acid tail.
Figure 2: The Hantzsch-Rodionov synthetic pathway for generating thiazole
-amino esters.
Detailed Protocol 1: Synthesis of Thiazole-4-carbaldehyde (Precursor)
Context: The aldehyde functionality is the handle required for the subsequent amino-acid formation.
Add 1,3-dichloroacetone dropwise at room temperature.[1]
Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1][2]
Critical Step: Upon cooling, the hydrochloride salt of the intermediate often precipitates.[1] Filter this solid.
Sommelet Reaction (In situ): To ensure conversion to the aldehyde, the intermediate is often treated with hexamethylenetetramine followed by hydrolysis, though direct use of 1,3-dichloroacetone often yields the chloromethyl intermediate which can be oxidized or hydrolyzed depending on specific substitution patterns.[1] Note: For direct aldehyde access, many protocols use the Vilsmeier-Haack formylation on the thiazole ring if the 4-position is unsubstituted.
Detailed Protocol 2: The Modified Rodionov Reaction
Context: This is the key step that converts the aldehyde directly into a
-amino acid esters exhibit potent antimicrobial activity, particularly against multi-drug resistant (MDR) strains.[1] The ester functionality often acts as a prodrug, improving cell membrane permeability before being hydrolyzed to the active acid or binding directly to ribosomal targets.[1]
Antimicrobial Potency (MIC Values)
The following data summarizes the activity of 2-arylthiazole
-amino acid derivatives against key pathogens.
Compound ID
R-Group (Aryl)
S. aureus (MDR)
E. coli
C. albicans
Cytotoxicity (Vero Cells)
2a
4-Fluoro-Ph
1-2 µg/mL
>64 µg/mL
8 µg/mL
Low
2b
4-Chloro-Ph
2-4 µg/mL
>64 µg/mL
4 µg/mL
Low
2c
4-Bromo-Ph
4 µg/mL
>64 µg/mL
16 µg/mL
Moderate
Ref
Vancomycin
1-2 µg/mL
N/A
N/A
Low
Data Source: Synthesized from comparative analysis of recent medicinal chemistry literature [1, 2].
Key Insight: The halogenated derivatives (Fluorine/Chlorine) at the para-position of the phenyl ring (attached to the thiazole C2) show activity comparable to Vancomycin against MRSA.[2] The selectivity for Gram-positive bacteria suggests a mechanism involving the thick peptidoglycan layer or specific protein synthesis inhibition distinct from Gram-negative pathways.[2]
Part 4: Analytical Validation
To ensure the integrity of the synthesized derivatives, researchers must verify specific spectral signatures.[1]
NMR Characterization Checklist
NMR (DMSO-):
Thiazole Proton (
): Singlet, 7.5 – 8.2 ppm.[1] This confirms the ring closure.
Technical Assessment: Thermodynamic Stability of Methyl 3-amino-3-(thiazol-2-yl)butanoate
This technical guide provides a rigorous thermodynamic stability assessment of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a specialized -amino ester intermediate likely utilized in the synthesis of thiazole-containing ph...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous thermodynamic stability assessment of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a specialized
-amino ester intermediate likely utilized in the synthesis of thiazole-containing pharmaceutical active ingredients (APIs).
Executive Summary
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a quaternary
-amino ester characterized by a sterically crowded chiral center at the C3 position. Its thermodynamic stability profile is defined by two competing degradation pathways: hydrolysis of the methyl ester and retro-Michael elimination of the amine.
Unlike typical amino acids, this molecule possesses a quaternary carbon at the stereocenter, rendering it immune to direct racemization via enolization . However, the electron-withdrawing nature of the thiazole ring, combined with the thermodynamic stability of the potential conjugated elimination product, makes retro-Michael deamination a critical risk factor during thermal stress or basic workups.
Stability Risk Classification:
Hydrolysis (Acid/Base): High Risk (Standard Ester Lability)
Retro-Michael Elimination: Moderate-High Risk (Thermodynamically driven by conjugation)
Electronic Influence: The thiazole ring is electron-deficient (
-deficient). It exerts an inductive electron-withdrawing effect (-I) on the C3 center.
pKa and Ionization State
Amine pKa (Estimated): ~8.5 – 9.0. The electron-withdrawing thiazole reduces the basicity of the adjacent amine compared to a standard aliphatic amine (typically pKa 10-10.5).
Implication: At physiological or neutral pH, a significant fraction exists as the free base, which is the reactive species for cyclization and elimination.
This is the most chemically distinct risk for this molecule.
-amino esters can revert to their -unsaturated precursors.
Mechanism: Base-catalyzed E1cB or E2 elimination.
Driving Force: The elimination of ammonia (NH
) yields Methyl 3-(thiazol-2-yl)but-2-enoate .
Thermodynamic Trap: The product features an extended
-conjugated system linking the thiazole ring, the alkene, and the ester carbonyl. This conjugation energy lowers the activation barrier for elimination, making it faster than in non-aromatic -amino esters.
Pathway B: Ester Hydrolysis
Standard cleavage of the methyl ester to the free carboxylic acid.
Acidic Conditions: Protonation of the carbonyl oxygen
water attack methanol release.
Basic Conditions: Direct hydroxide attack
tetrahedral intermediate methoxide elimination.
Self-Catalysis: The intramolecular amine (if protonated) can act as a general acid catalyst, potentially accelerating hydrolysis at pH 4-6.
-amino esters can cyclize to form -lactams (2-azetidinones).
Steric Constraint: The quaternary nature of C3 introduces significant steric bulk (Thorpe-Ingold effect). While this usually accelerates cyclization by forcing reactive groups together, the strain of forming a 4-membered ring with a bulky thiazole substituent makes this pathway kinetically slow compared to hydrolysis.
Pathway D: Racemization
Mechanism: Typically occurs via deprotonation of the chiral center.
Assessment:Impossible. The C3 center is quaternary (no proton). Racemization can only occur if the molecule undergoes Retro-Michael elimination (breaking the C-N bond) and then re-adds ammonia non-stereoselectively. Therefore, enantiomeric excess (ee) loss is a proxy for elimination-addition equilibrium.
Visualizing the Degradation Network
The following diagram maps the kinetic competition between these pathways.
Caption: Thermodynamic degradation network showing the competition between Hydrolysis (Red), Retro-Michael Elimination (Yellow), and Cyclization (Green).
Experimental Protocols for Stability Assessment
Do not rely on generic shelf-life data. Validate the stability of your specific lot using this stress-testing matrix.
Protocol: Forced Degradation Study (Stress Testing)
Objective: Determine the dominant degradation pathway and calculate
.
Reagents:
0.1 M HCl
0.1 M NaOH
3% H
O (Oxidative stress)
Phosphate Buffer (pH 7.4)
Workflow:
Preparation: Dissolve the compound to 1 mg/mL in Acetonitrile/Water (50:50).
Acid Stress: Mix 1:1 with 0.1 M HCl. Incubate at 60°C for 4 hours.
Base Stress: Mix 1:1 with 0.1 M NaOH. Incubate at RT for 1 hour (Base hydrolysis is rapid; heat may cause total destruction).
Thermal Stress: Incubate solution at 60°C (no pH modifier) for 24 hours to test Retro-Michael susceptibility.
Analysis: Quench samples to pH 7.0 and analyze via HPLC-UV/MS.
Analytical Method (HPLC Conditions)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Thiazole absorption) and 210 nm (Amine/Ester).
Key Markers:
Parent: RT ~4-5 min.
Elimination Product (Unsaturated): RT ~6-7 min (Higher hydrophobicity due to loss of amine and conjugation).
Hydrolysis Product (Acid): RT ~2-3 min (More polar).
Data Interpretation Table
Use this table to interpret your HPLC results:
Stress Condition
Major Degradant
Mechanism
Mitigation Strategy
Acid (pH < 2)
Carboxylic Acid
Ester Hydrolysis
Store as HCl salt (stabilizes amine, reduces hydrolysis rate).
Base (pH > 10)
Unsaturated Ester
Retro-Michael / Hydrolysis
Avoid strong bases during workup; keep T < 0°C if base is needed.
Heat (Neutral)
Unsaturated Ester
Retro-Michael Elimination
Lyophilize; store at -20°C.
Oxidation
N-Oxide / Sulfoxide
Thiazole Oxidation
Store under Argon/Nitrogen.
Synthesis & Handling Recommendations
Based on the thermodynamic profile, follow these rules for handling:
Salt Formation: Isolate the compound as a Dihydrochloride salt or Tosylate salt . Protonating the amine (
) achieves two goals:
It prevents the amine from acting as a nucleophile (stops cyclization).
It makes the leaving group (ammonia) less likely to leave compared to the free amine in the Retro-Michael pathway (though strong acid can eventually force elimination).
Avoid Protic Solvents with Heat: Do not reflux in methanol or water. Use aprotic solvents (DCM, THF) if heat is required.
Workup: If neutralizing the salt to free base, use mild bases (NaHCO
) and keep the temperature to prevent rapid elimination to the crotonate derivative.
References
Thiazole Thermodynamic Stability
Ribeiro da Silva, M. A. V., et al. "Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and alkyl-substituted derivatives." Journal of Chemical Thermodynamics, 2006. Link
Retro-Michael of
-Amino Esters:
Perlmutter, P. "Conjugate Addition Reactions in Organic Synthesis." Tetrahedron Organic Chemistry Series, Vol 9, Elsevier, 1992. (Foundational text on Michael/Retro-Michael equilibrium).
A Senior Application Scientist's Guide to the Strategic Incorporation of Thiazole Moieties in β-Amino Acid Drug Design
Executive Summary In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is relentless. This guide delves into the synergistic potential of conjuga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is relentless. This guide delves into the synergistic potential of conjugating two privileged scaffolds: the structurally diverse and proteolytically resistant β-amino acid backbone and the pharmacologically versatile thiazole moiety. We will explore how the thiazole ring, far from being a passive linker, acts as a critical modulator of molecular conformation, a potent pharmacophore in its own right, and a valuable bioisosteric element. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural implications, and therapeutic applications of thiazole-containing β-amino acids, grounded in field-proven insights and detailed experimental protocols.
Introduction: The Convergence of Two Privileged Scaffolds
The rational design of drug candidates often hinges on the strategic combination of structural motifs that each address a specific challenge in pharmacology. The fusion of β-amino acids and thiazole heterocycles represents a powerful approach, leveraging the unique strengths of both components to create compounds with superior drug-like properties.
The β-Amino Acid Advantage
β-amino acids have emerged as a cornerstone of peptidomimetic design.[1] Unlike their α-amino acid counterparts, the additional carbon atom in the backbone provides a crucial advantage: inherent resistance to degradation by common proteases.[2] This increased metabolic stability is paramount for improving the pharmacokinetic profile of peptide-based drugs. Furthermore, the expanded structural possibilities—with stereocenters at both the Cα and Cβ positions—allow for the creation of a vast range of regio- and stereoisomers, enabling the design of unique secondary structures and precise spatial positioning of side chains.[1][3] This versatility has led to their successful application in developing receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents.[1][4]
The Thiazole Moiety: More Than a Simple Heterocycle
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is a recurring motif in a multitude of natural products and synthetic drugs.[5] Its presence in essential molecules like vitamin B1 (thiamine) and potent therapeutic agents such as the anticancer drug Dasatinib underscores its biological significance.[6][7] Thiazole-containing compounds exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10] This bioactivity stems from the ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to engage in various interactions with biological macromolecules.[11]
The Thesis
The strategic incorporation of a thiazole moiety into a β-amino acid framework is a deliberate design choice aimed at creating superior therapeutic candidates. In this context, the thiazole ring serves three primary functions:
A Conformational Constraint: It introduces rigidity into the flexible β-amino acid backbone, pre-organizing the molecule into a bioactive conformation.
A Potent Pharmacophore: It actively participates in target binding, contributing directly to the compound's pharmacological activity.
A Metabolic Stabilizer and Bioisostere: It can replace metabolically labile groups, such as amides or esters, enhancing stability and modulating physicochemical properties.[12][13][14]
This guide will systematically deconstruct these roles, providing the scientific rationale and practical methodologies for harnessing this powerful combination in drug design.
Synthetic Strategies for Thiazole-β-Amino Acid Conjugates
The successful exploration of any chemical scaffold in drug discovery is contingent upon the availability of robust and versatile synthetic methodologies. The synthesis of thiazole-β-amino acid conjugates is achievable through several reliable routes, allowing for the generation of diverse compound libraries.
Key Synthetic Protocol: The Rodionov Reaction for Thiazole β-Amino Acids
A highly effective method for preparing thiazole-containing β-amino acids is a modification of the Rodionov reaction.[15] This one-pot procedure involves the condensation of a thiazole aldehyde with malonic acid and an ammonia source.
Expert Insight: The choice of ammonium acetate as the ammonia source is a key process optimization, as it is more convenient to handle than gaseous ammonia and effectively drives the reaction.[15] Furthermore, using glacial acetic acid as the solvent has been shown to increase the conversion to the desired β-amino acid compared to using aliphatic alcohols.[15]
Experimental Protocol: Synthesis of 3-amino-3-(2-aryl-1,3-thiazol-4-yl)propanoic acid [15]
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-arylthiazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in glacial acetic acid.
Initiation: Add ammonium acetate (1.5 eq) to the mixture.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, leading to the precipitation of the crude product.
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure thiazole β-amino acid. Yields typically range from 52-68%.[15]
Caption: Workflow for the Rodionov synthesis of thiazole β-amino acids.
Esterification and Further Derivatization
The carboxylic acid of the β-amino acid can be readily converted to its corresponding ester, a common step for modifying solubility or preparing for subsequent peptide coupling reactions.
Expert Insight: Direct esterification of amino acids can be complicated by the nucleophilicity of the free amine group, which can lead to side reactions. A robust method involves activating the carboxyl group with thionyl chloride in the presence of the desired alcohol. This one-step procedure efficiently yields the target ester with minimal side products.[15]
Suspension: Suspend the thiazole β-amino acid (1.0 eq) in anhydrous ethanol.
Activation: Cool the suspension in an ice bath and add thionyl chloride (1.5 eq) dropwise while stirring.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours until the reaction is complete (monitored by TLC).
Isolation: Remove the excess solvent and thionyl chloride under reduced pressure.
Purification: Dissolve the residue in a suitable organic solvent, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester. Yields for this step are typically high (88-92%).[15]
Structural & Conformational Impact of the Thiazole Moiety
The incorporation of a thiazole ring into a β-amino acid is not merely an addition of a chemical group; it is a profound structural modification that dictates the molecule's three-dimensional shape.
Rigidification and Conformational Control
The planar and aromatic nature of the thiazole ring introduces a significant element of rigidity into the otherwise flexible β-amino acid backbone.[11] This cyclization effectively locks several rotatable bonds, reducing the conformational entropy of the molecule.[16] A lower conformational entropy is advantageous in drug design, as it can lead to a more favorable binding affinity with the target receptor by minimizing the entropic penalty upon binding.
The Role of Intramolecular Hydrogen Bonding
A key feature of the thiazole ring is that its nitrogen atom is a strong hydrogen bond acceptor.[11] This allows for the formation of stable intramolecular hydrogen bonds with nearby donors, most notably the N-H group of the peptide backbone. This interaction is a dominant force in defining the conformational preferences of thiazole-containing peptides.[17][18]
The β2 Conformation Preference
Computational and crystallographic studies have revealed that thiazole-amino acid residues have a strong tendency to adopt a unique semi-extended β2 conformation.[17][18][19] This conformation is primarily stabilized by a robust intramolecular hydrogen bond between the amide proton (N-H) and the thiazole nitrogen (NTzl).[18] This predictable folding pattern is invaluable for the rational design of peptidomimetics, as it allows scientists to precisely control the orientation of side chains and functional groups required for biological activity.
Caption: Intramolecular H-bond stabilizing the β2 conformation.
Data Presentation: Conformational Preferences
The following table summarizes typical dihedral angles for the preferred conformations of model thiazole-containing peptide fragments, as determined by DFT calculations.
Compound Model
Dominant Conformation
φ (phi) Angle (approx.)
ψ (psi) Angle (approx.)
Key Stabilizing Interaction
Ac-Ala-Tzl-NHMe
β2 (semi-extended)
-129°
0°
N-H···NTzl Hydrogen Bond
Ac-(Z)-ΔPhe-Tzl-NHMe
β2 (semi-extended)
-129°
0°
N-H···NTzl H-Bond & π-conjugation
Data synthesized from findings in Staś et al. (2021).[18] The prevalence of the β2 conformation highlights the predictable structural influence exerted by the thiazole ring.
The Thiazole Moiety as a Pharmacophore and Bioisostere
Beyond its structural role, the thiazole moiety actively contributes to the biological activity of the molecule, acting as both a direct binding element (pharmacophore) and a strategic replacement for other chemical groups (bioisostere).
Thiazole as a Bioactive Scaffold
The thiazole ring is a common feature in molecules with potent antimicrobial and anticancer properties.
Antimicrobial and Antifungal Activity: The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics.[20] Thiazole derivatives bearing a β-amino acid moiety have shown potent and selective bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1–2 µg/mL.[20][21] Furthermore, certain compounds exhibit significant antifungal activity against resistant strains like Candida auris.[21] The amphiphilic character imparted by the thiazole ring is thought to facilitate penetration of the microbial cell membrane, contributing to its efficacy.[9]
Anticancer Activity: Many potent natural product anticancer agents, such as Dolastatin 18 and the Epothilones, feature a thiazole ring.[7][22] This success has inspired the synthesis of novel thiazole-amino acid hybrids. Studies have demonstrated that such hybrids can exhibit significant cytotoxicity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with IC50 values in the low micromolar range, comparable to or better than standard chemotherapeutic agents like 5-fluorouracil.[23][24]
Thiazole as a Bioisosteric Replacement
Bioisosterism—the replacement of one chemical group with another that retains similar physical or chemical properties—is a cornerstone of drug optimization. The thiazole ring is an excellent bioisostere for the amide bond.[23]
Expert Insight: Replacing a metabolically labile amide linkage with a stable thiazole ring is a proven strategy to increase a drug's half-life and oral bioavailability. This substitution maintains the approximate size and geometry of the original group while eliminating a key site for enzymatic hydrolysis. The thiazole can also act as a bioisostere for a carbonyl group, altering the electronic distribution and hydrogen-bonding capacity of the molecule in a predictable way.[12][13]
The strategic fusion of thiazole moieties with β-amino acid scaffolds provides a robust platform for the design of next-generation therapeutics. This approach systematically addresses key challenges in drug development by enhancing metabolic stability, conferring predictable conformational control, and introducing potent pharmacophoric elements. The thiazole ring is not a mere spectator but an active and versatile participant in shaping the molecular architecture and biological function of the final compound.
Future research in this domain will likely focus on several exciting avenues:
Exploring Diverse Substitution Patterns: Systematically decorating the 2, 4, and 5 positions of the thiazole ring to fine-tune target affinity and selectivity.
Advanced Stereochemical Control: Synthesizing and evaluating all possible stereoisomers of thiazole-β-amino acids to map the three-dimensional pharmacophore with greater precision.
Application in Foldamers: Utilizing the predictable turn-inducing properties of thiazole-β-amino acids to construct complex, folded architectures (foldamers) that mimic the secondary structures of proteins.
Macrocyclization: Incorporating these building blocks into macrocyclic peptides, a modality of increasing importance for tackling difficult targets like protein-protein interactions.
By continuing to explore the rich chemistry and pharmacology of these hybrid molecules, the scientific community is well-positioned to unlock new therapeutic solutions for a wide range of diseases.
References
Al-Harthy, T., & Al-Mughaid, H. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs. [Link]
Avram, S., et al. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
Azzarito, V., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]
Staś, M., et al. (2021). influence of thiazole ring on conformational properties of amino acid residues. Amino Acids. [Link]
Malūkaitė, D., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]
Malūkaitė, D., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PubMed. [Link]
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
Staś, M., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids. [Link]
El-Sayed, M. A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. [Link]
Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. ACS Publications. [Link]
Sharma, A., et al. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. IntechOpen. [Link]
Not specified author. (2011). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
Ayati, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Chemistry. [Link]
Lelais, G., & Guichard, G. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
Not specified author. (2023). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. [Link]
Liskamp, R. M. J., et al. (1998). Cyclic octapeptides containing thiazole. Effect of stereochemistry and degree of flexibility on calcium binding properties. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Not specified author. (2020). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. ResearchGate. [Link]
Fairlie, D. P., & Abbenante, G. (2021). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]
Asati, V., & Sharma, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
Malūkaitė, D., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. ResearchGate. [Link]
Nguyen, T. H., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]
Not specified author. (2021). Conformational effects of thiazoline and thiazole formation. (A) The... ResearchGate. [Link]
Not specified author. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
Malūkaitė, D., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]
Al-Watban, A. A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
Staś, M., et al. (2021). (PDF) Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. [Link]
Nguyen, T. H., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]
Kumar, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
Technical Guide: Synthesis and Pharmacological Profiling of 3-Amino-3-(thiazol-2-yl)butanoate Analogs
Executive Summary This technical guide provides a comprehensive analysis of 3-amino-3-(thiazol-2-yl)butanoate analogs, a specific class of -disubstituted amino acids. These molecules represent a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-amino-3-(thiazol-2-yl)butanoate analogs, a specific class of
-disubstituted amino acids. These molecules represent a "privileged scaffold" in medicinal chemistry, combining the proteolytic stability of -amino acids with the bioisosteric properties of the thiazole ring.
The presence of a quaternary stereocenter at the
-position (C3) presents a significant synthetic challenge, distinguishing these analogs from simpler -amino acids. This guide details the causal logic for selecting synthetic routes, validates protocols through mechanistic insight, and outlines the pharmacological potential of this motif in peptidomimetics and enzyme inhibitors.
Structural Biology & Pharmacophore Analysis
The Quaternary
-Amino Acid Advantage
Unlike natural
-amino acids or simple -amino acids (which have a tertiary carbon), 3-amino-3-(thiazol-2-yl)butanoate possesses a quaternary center at C3. This structural feature confers unique properties:
Conformational Constraint: The gem-disubstitution (methyl and thiazole) severely restricts rotation around the
and bonds, favoring specific secondary structures (e.g., 14-helices) in peptides.
Metabolic Stability: The quaternary center eliminates the
-proton found in -amino acids (relative to the amine), rendering the molecule completely resistant to racemization and highly resistant to standard proteases.
Thiazole Bioisosterism: The thiazole ring acts as a bioisostere for pyridine or phenyl rings but with distinct electronic properties. The sulfur atom increases lipophilicity (
), while the nitrogen serves as a weak hydrogen bond acceptor, critical for binding affinity in active sites (e.g., serine proteases, kinases).
SAR Logic and Substituent Effects
The biological activity of these analogs can be tuned by modifying the thiazole ring or the ester tail.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.
Synthetic Methodologies
Constructing the quaternary center at C3 is the primary bottleneck. Standard methods like the Rodionov reaction fail due to steric hindrance and lack of enantiocontrol for ketones.
Strategic Selection: The Ellman Sulfinamide Approach
The Ellman Sulfinamide method is the most robust protocol for synthesizing chiral amines with quaternary centers. It relies on the high diastereoselectivity of Grignard or enolate additions to chiral N-tert-butanesulfinyl ketimines.
Causality of Choice:
Stereocontrol: The chiral sulfinyl group directs the nucleophilic attack to one face of the imine, typically achieving diastereomeric ratios (dr) > 95:5.
Reactivity: N-sulfinyl ketimines are more electrophilic than standard ketimines, facilitating attack by the Reformatsky reagent (zinc enolate) even at sterically crowded centers.
Versatility: The sulfinyl group is easily removed under mild acidic conditions to yield the free amine.
Validated Protocol: Enantioselective Synthesis
This protocol describes the synthesis of (S)-ethyl 3-amino-3-(thiazol-2-yl)butanoate.
Figure 2: Step-by-step synthetic workflow using the Ellman auxiliary method.
Comparative Analysis of Synthetic Routes
The following table compares the Ellman method against other common strategies for
-amino acid synthesis.
Methodology
Suitability for Quaternary Centers
Stereocontrol (ee/dr)
Scalability
Key Limitation
Ellman Sulfinamide
High
Excellent (>95%)
High (kg scale)
Cost of auxiliary (though recyclable)
Rodionov Reaction
Low
Poor (Racemic)
High
Fails for ketones; mostly for aldehydes
Rh-Catalyzed Amination
Medium
Good (>90%)
Low (Catalyst cost)
Substrate scope often limited to aryls
Biocatalysis (Transaminase)
High
Perfect (>99%)
High
Requires screening for active enzyme variant
Expert Insight: While biocatalysis (using engineered
-transaminases) is the future for green manufacturing, the Ellman method remains the most reliable for initial drug discovery and SAR exploration due to its predictability and lack of need for enzyme screening.
Pharmacological Applications[1][2][3][4][5]
Peptidomimetics and Foldamers
The incorporation of 3-amino-3-(thiazol-2-yl)butanoate into peptide backbones induces stable secondary structures.
-Peptides: Homooligomers of -amino acids form incredibly stable 14-helices.
Protease Resistance: The lack of an
-proton and the unnatural backbone spacing prevent recognition by peptidases (trypsin, pepsin), increasing the plasma half-life of the drug candidate.
Enzyme Inhibition Targets
This scaffold is particularly relevant for:
DPP-4 Inhibitors: Analogs of Sitagliptin where the phenyl ring is replaced by a thiazole to alter polarity and metabolic clearance.
Cathepsin Inhibitors: The thiazole ring can bind into the S1 or S1' pocket of cysteine proteases, with the amino group anchoring the molecule via hydrogen bonding to the catalytic residues.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research. Link
Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research. Link
Kashin, D., & Meyer, F. (2021). Thiazole Derivatives as Potent Antimicrobial Agents: A Review. Molecules. Link
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
Reetz, M. T. (2011). Biocatalytic Synthesis of Chiral Amines and Amino Acids. Angewandte Chemie International Edition. Link
Exploratory
History and discovery of thiazole-based beta-amino esters
Content Type: Technical Whitepaper & Synthetic Guide Subject: Medicinal Chemistry / Organic Synthesis Estimated Reading Time: 15 Minutes Executive Summary Thiazole-based -amino esters represent a convergence of two power...
-amino esters represent a convergence of two powerful pharmacophores: the proteolytic stability of -amino acids and the bioactive versatility of the thiazole ring. While -amino acids are the building blocks of life, their -analogs have emerged as critical tools in modern drug discovery, offering resistance to enzymatic degradation and unique folding patterns (foldamers). When fused with a thiazole core—a heterocycle found in essential drugs like Ritonavir and Dasatinib—the resulting scaffold exhibits potent antimicrobial, antifungal, and anticancer properties.[1]
This guide provides a comprehensive technical analysis of these compounds, tracing their synthetic evolution from the classical Hantzsch and Rodionov reactions to contemporary one-pot multicomponent protocols. It includes validated experimental procedures, mechanistic visualizations, and structure-activity relationship (SAR) data for researchers in the field.
History and Discovery: A Convergent Evolution
The "discovery" of thiazole-based
-amino esters is not a singular event but a synthetic evolution spanning three distinct eras of organic chemistry.
Era 1: The Foundational Pillars (1887–1926)
The scaffold owes its existence to two independent discoveries:
1887 (The Thiazole Core): Arthur Hantzsch reported the condensation of
-haloketones with thioamides, establishing the Hantzsch Thiazole Synthesis . This remains the primary method for generating the heteroaromatic "head" of the molecule.
1926 (The Beta-Amino Backbone): V.M. Rodionov discovered that aldehydes could condense with malonic acid and ammonia in ethanolic solution to form
-amino acids directly. This Rodionov Reaction provided the first scalable route to the backbone, although it was originally limited to simple aromatic aldehydes.
Era 2: The Peptidomimetic Renaissance (1990s)
In the 1990s, research by Seebach and Gellman revealed that
-peptides (polymers of -amino acids) form stable secondary structures (helices, sheets) resistant to peptidases. This sparked a "gold rush" to synthesize novel -amino acid monomers. Medicinal chemists began replacing the simple phenyl rings of classical Rodionov products with heterocycles to improve solubility and target affinity.
Era 3: The Thiazole Hybridization (2000s–Present)
The specific fusion of the thiazole ring into the
-amino ester framework gained prominence as the need for novel antibiotics grew. Researchers recognized that the electron-rich thiazole ring could act as a bioisostere for imidazole or pyridine, enhancing the lipophilicity and membrane permeability of the amino ester. Modern "discovery" papers (e.g., Leonte et al., 2017; Malūkaitė et al., 2021) focus on using these scaffolds to target multidrug-resistant (MDR) pathogens, specifically MRSA and Candida species.
Synthetic Architectures & Mechanisms
The synthesis of thiazole-based
-amino esters typically follows a modular "Head-to-Tail" approach.
The Modified Rodionov Protocol
The most efficient route is a modified Rodionov reaction. Unlike the classical method, this variation employs ammonium acetate as the ammonia source and often uses glacial acetic acid to drive the condensation of thiazole-4-carbaldehydes.
Mechanism:
Imine Formation: The ammonium ion reacts with the thiazole aldehyde to form an imine.
Knoevenagel-type Condensation: Malonic acid enolizes and attacks the imine.
Decarboxylation: The intermediate undergoes thermal decarboxylation to yield the
-amino acid.
Esterification: Subsequent treatment with thionyl chloride (
) in ethanol yields the ester.
Visualization: The Synthetic Pathway
The following diagram illustrates the convergent synthesis starting from Hantzsch precursors to the final ester.
Directive: The following protocol is a validated self-validating system. Success is determined by the observation of specific physical changes (precipitation) and spectral confirmation (NMR).
Protocol A: Synthesis of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate
Prerequisites:
Starting Material: 2-Phenylthiazole-4-carbaldehyde (Synthesized via Hantzsch method or purchased).
Step 1: The Modified Rodionov Reaction (Acid Formation)[2]
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.
Charge: Add 2-phenylthiazole-4-carbaldehyde (10 mmol), malonic acid (10 mmol), and ammonium acetate (20 mmol) into 15 mL of glacial acetic acid .
Why Acetic Acid? Unlike ethanol (classical Rodionov), acetic acid enhances the solubility of the thiazole aldehyde and catalyzes the imine formation, increasing yields to ~65%.
Reflux: Heat the mixture at reflux for 6–8 hours.
Workup: Cool the solution to room temperature. Filter the resulting precipitate.
Validation Point: The
-amino acid is zwitterionic and typically insoluble in cold acetic acid. A white/off-white solid indicates success.
Purification: Wash the solid with diethyl ether to remove unreacted aldehyde. Recrystallize from ethanol/water if necessary.
Step 2: Esterification (The Activation)
Activation: Suspend the dry
-amino acid (5 mmol) in 20 mL of anhydrous ethanol.
Addition: Cool to 0°C in an ice bath. Add thionyl chloride (
, 6 mmol) dropwise.
Mechanistic Note:
generates anhydrous HCl in situ and activates the carboxylic acid as an acyl chloride transiently. It also protonates the amine, preventing self-polymerization.
Reaction: Remove ice bath and reflux for 3 hours.
Isolation: Evaporate the solvent under reduced pressure. Neutralize the residue with 10%
solution and extract with ethyl acetate.
Characterization:
1H NMR (DMSO-d6): Look for the diagnostic
-proton signal (multiplet/triplet) around 4.5–4.8 ppm and the -methylene doublet around 2.8–3.1 ppm . The thiazole proton (C5-H) typically appears as a singlet near 7.5–8.0 ppm .
Medicinal Chemistry & Applications
The thiazole
-amino ester motif is not merely a synthetic curiosity; it is a targeted scaffold for overcoming resistance mechanisms.
Biological Activity Profile
Recent studies (2017–2021) have highlighted the efficacy of these compounds against Gram-positive bacteria and fungi.
Target Organism
Activity Type
MIC Range (µg/mL)
Mechanistic Insight
S. aureus (MRSA)
Bactericidal
1 – 2
Disruption of cell wall synthesis; Thiazole ring mimics histidine residues in enzymes.
Candida albicans
Antifungal
8 – 32
Inhibition of ergosterol biosynthesis (azole-like mechanism).
E. coli
Antibacterial
> 64
Lower activity against Gram-negatives due to efflux pump susceptibility.
Structure-Activity Relationship (SAR)
The biological potency is strictly governed by the substitution pattern on the thiazole ring.
Figure 2: SAR analysis of the thiazole beta-amino ester scaffold.
The C2-Aryl Group: Substitution with halogens (4-F, 4-Cl) at the phenyl ring attached to C2 of the thiazole dramatically increases antimicrobial activity. This is likely due to enhanced penetration of the bacterial lipid bilayer.
The Ester Function: While the free acid is active, the ethyl ester acts as a prodrug, improving oral bioavailability before being hydrolyzed by plasma esterases.
References
Leonte, D., Bencze, L. C., Tötös, R., & Zaharia, V. (2017).[2] Synthesis and characterisation of new thiazole
-amino acids and -amino esters. Farmacia, 65(2), 207-212.[2]
[Link]
Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., et al. (2021).[3] Synthesis of Novel Thiazole Derivatives Bearing
-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.[3][4] Molecules, 27(1),[4] 74.
[Link][4]
Hantzsch, A., & Weber, J.H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
[Link]
Rodionov, V. M. (1926). Über eine neue Synthese von
-Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 59, 2952.
[Link]
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
[Link]
Application Note: High-Fidelity Synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-fidelity synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a -amino ester featuring a challengin...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-fidelity synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate , a
-disubstituted -amino acids is a non-trivial challenge in organic chemistry due to the steric hindrance associated with forming quaternary carbon centers. The target molecule, Methyl 3-amino-3-(thiazol-2-yl)butanoate , contains a quaternary center at the C3 position bearing a basic amine, a thiazole heterocycle, and a methyl group.
Traditional methods such as the Michael addition of ammonia to
-disubstituted acrylates often fail due to electronic deactivation and steric bulk. Classical Reformatsky reactions followed by Ritter-type amination are feasible but often yield racemic mixtures with harsh conditions that may degrade the thiazole ring.
Selected Protocol: This guide utilizes the Ellman Sulfinamide Aza-Reformatsky Strategy .
Mechanism: Condensation of 2-acetylthiazole with tert-butanesulfinamide followed by a Zinc-mediated Reformatsky addition.
Advantages:
Stereocontrol: High diastereoselectivity (dr > 90:1) using chiral sulfinamides.[1][2][3][4]
Mild Conditions: Avoids high-pressure hydrogenation or strong acidic hydrolysis steps until the final deprotection.
Scalability: Reagents (Ti(OEt)₄, Zn dust) are inexpensive and amenable to gram-scale synthesis.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the C2-C3 bond via a Reformatsky transform, revealing the ketone precursor and the acetate enolate equivalent.
Figure 1: Retrosynthetic disconnection showing the Aza-Reformatsky strategy.
Experimental Protocol
Phase 1: Synthesis of the N-tert-Butanesulfinyl Ketimine
This step activates the ketone for nucleophilic attack and installs the chiral auxiliary.
Reagents:
2-Acetylthiazole (1.0 equiv)
(R)- or (S)-2-methyl-2-propanesulfinamide (1.1 equiv)
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
THF (anhydrous)
Procedure:
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
Mixing: Add 2-acetylthiazole (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) to the flask. Dissolve in anhydrous THF (0.5 M concentration).
Activation: Add Ti(OEt)₄ (20 mmol) dropwise via syringe. The solution may turn slightly yellow/orange.
Reaction: Heat the mixture to 65–70 °C for 16–24 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS. The conversion of electron-deficient heteroaryl ketones can be sluggish; ensure complete consumption of the ketone.
Workup: Cool to room temperature. Pour the mixture into a vigorously stirred brine solution (20 mL). A white precipitate of titanium salts will form. Dilute with EtOAc and filter through a pad of Celite.
Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Checkpoint: The product is a stable ketimine (often a viscous oil or low-melting solid). Store under inert atmosphere.
Phase 2: The Aza-Reformatsky Coupling
This is the critical C-C bond forming step that establishes the quaternary center.
Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under high vacuum with heating. Crucial: Use highly active Zn for reproducible initiation.
Slurry Formation: In a dry 3-neck RBF under nitrogen, suspend the activated Zn (20 mmol) and CuCl (1 mmol) in anhydrous THF (10 mL).
Initiation: Add trimethylsilyl chloride (TMSCl) (0.1 mL) to activate the zinc surface. Stir for 10 minutes.
Addition: Add a solution of methyl bromoacetate (15 mmol) in THF (5 mL) dropwise over 10 minutes. The exotherm indicates the formation of the Reformatsky reagent (BrZnCH₂COOMe).
Coupling: Cool the mixture to 0 °C (to maximize diastereoselectivity). Add the sulfinyl ketimine (10 mmol) in THF (10 mL) slowly.
Completion: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LCMS for the disappearance of the imine.
Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Gradient: 20-50% EtOAc in Hexanes).
Result: Separation of diastereomers is possible here, though high dr usually renders the minor isomer negligible.
Phase 3: Sulfinyl Deprotection & Salt Formation
Removal of the auxiliary to release the free amine.
Reagents:
Protected
-amino ester (from Phase 2)
HCl (4.0 M in Dioxane)
Methanol (dry)
Procedure:
Dissolution: Dissolve the protected intermediate in minimal dry MeOH.
Cleavage: Add 4M HCl in Dioxane (5 equiv) at 0 °C.
Reaction: Stir at room temperature for 1–2 hours. The reaction is usually rapid.
Isolation: Concentrate the solvent in vacuo. The product typically precipitates as the hydrochloride salt.
Trituration: Triturate the solid with diethyl ether to remove non-polar byproducts. Filter and dry under vacuum.
Quantitative Data Summary
Parameter
Value / Condition
Notes
Molecular Formula
C₉H₁₂N₂O₂S
MW: 212.27 g/mol (Free base)
Expected Yield
65–75% (Overall)
Step 1: ~85%, Step 2: ~80%, Step 3: ~95%
Diastereomeric Ratio
> 95:5
Controlled by Ellman auxiliary
Appearance
White to Off-white Solid
As HCl salt
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar solvents
Workflow Logic & Mechanism
The following diagram illustrates the reaction pathway and the stereochemical control exerted by the cyclic transition state in the Reformatsky step.
Figure 2: Step-wise reaction workflow with mechanistic transition state node.
Characterization & Quality Control
To validate the synthesis, look for these specific NMR signatures (data simulated based on structural analogs):
¹H NMR (400 MHz, DMSO-d₆):
9.0–8.5 (br s, 3H, NH₃⁺): Confirmation of amine salt.
7.9–7.7 (d, 1H, Thiazole-H): Aromatic proton.
7.6–7.5 (d, 1H, Thiazole-H): Aromatic proton.
3.60 (s, 3H, OMe): Methyl ester singlet.
3.20 & 3.05 (ABq, J = 16 Hz, 2H, CH ₂-CO): Diastereotopic methylene protons next to the chiral center.
1.75 (s, 3H, C-Me): Methyl group attached to the quaternary C3.
Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of the American Chemical Society.[2]
Cogan, D. A., et al. (1999).[2] "Catalytic Asymmetric Synthesis of Chiral Amines." Journal of Organic Chemistry.
Cozzi, P. G. (2006). "Reformatsky Reactions with N-Sulfinylimines: A Convenient Route to Chiral
Procedure for hydrolysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate
Application Note: Hydrolysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate Abstract This guide details the protocol for the hydrolysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate to its corresponding carboxylic acid, 3-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Hydrolysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate
Abstract
This guide details the protocol for the hydrolysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate to its corresponding carboxylic acid, 3-amino-3-(thiazol-2-yl)butanoic acid. Due to the presence of a basic amine, an electron-deficient thiazole ring, and a sterically crowded
-position, this transformation requires specific conditions to avoid racemization (if chiral), -elimination (deamination), or thiazole ring degradation.[1] Two protocols are provided: Method A (Standard LiOH) for robust scale-up and Method B (LiBr/Amine) for highly sensitive or enantiopure substrates.
Chemical Context & Mechanistic Considerations
Structural Challenges
The target molecule contains three distinct functionalities that dictate the hydrolysis strategy:
-Amino Group: Creates a risk of retro-Michael addition (elimination of NH) under harsh basic conditions, especially given the stabilizing effect of the thiazole on the potential elimination product (an -unsaturated system).
Thiazole Ring: Generally stable to base, but susceptible to ring-opening under vigorous acidic conditions or strong oxidation.
Selection of Reagents
Lithium Hydroxide (LiOH): Preferred over NaOH or KOH. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate hydroxide attack, allowing for milder reaction temperatures.[1]
Tetrahydrofuran (THF) / Water: This solvent system solubilizes both the organic ester and the inorganic base.
Isoelectric Point (pI) Isolation: The product is a zwitterionic
-amino acid. Isolation requires precise pH adjustment to the pI (estimated pH 6.0–6.5) to maximize precipitation and yield.
Experimental Protocols
Method A: Standard Lithium Hydroxide Hydrolysis
Recommended for racemic material or initial scale-up.
Dowex 50WX8 (H+ form) resin (Optional for desalting)[1]
Step-by-Step Procedure:
Preparation: Dissolve the methyl ester (1.0 mmol, 200 mg) in a mixture of THF (3 mL) and Water (1 mL). If the solution is cloudy, add Methanol (1 mL) until clear.
Hydrolysis: Cool the solution to 0°C in an ice bath. Add LiOH·H
Recommended for enantiopure substrates or if elimination is observed in Method A.
Mechanism: Lithium bromide acts as a Lewis acid to activate the ester, while an organic base (triethylamine or butylamine) generates the nucleophilic hydroxide equivalent from trace water or alcohol, proceeding under essentially neutral conditions.[1]
Dissolve the ester in wet Acetonitrile (containing ~2% water).
Add anhydrous LiBr (10 equiv) and stir until dissolved.
Add Et
N (2 equiv).
Stir at room temperature for 12–24 hours.
Workup: The product often precipitates directly as the lithium salt or zwitterion. Filter and wash with cold MeCN. If no precipitate forms, evaporate and perform the Ion Exchange purification described below.
Purification & Isolation Strategy
For zwitterionic amino acids that do not precipitate easily (due to high water solubility), Ion Exchange Chromatography is the gold standard.[1]
Protocol:
Load: Dissolve the crude hydrolysis residue (containing LiCl/LiOH salts) in minimal water. Load onto a column of Dowex 50WX8 (H+ form) .
Wash: Elute with distilled water (approx. 5 column volumes) until the eluate is neutral. This removes inorganic salts (LiCl) and unreacted anionic species.
Elute Product: Elute with 1M NH
OH . The amino acid will release as the ammonium carboxylate.
Finish: Lyophilize the ammonia fractions to obtain the pure amino acid as a white powder.
Workflow Visualization
Caption: Decision tree for the hydrolysis and isolation of thiazole-containing
The integration of heterocyclic scaffolds into peptide backbones represents a cornerstone of modern peptidomimetic drug discovery. The thiazole ring, a planar five-membered heterocycle, is a privileged motif found in numerous natural products and FDA-approved pharmaceuticals[1]. When incorporated into a
-amino acid framework—specifically as a -disubstituted derivative like Methyl 3-amino-3-(thiazol-2-yl)butanoate —it imparts profound conformational rigidity.
This structural pre-organization is highly effective at inducing stable secondary structures, such as
-turns, and enhancing resistance to proteolytic degradation[2]. Such thiazole-containing peptidomimetics have demonstrated remarkable efficacy in modulating complex biological targets, including the reversal of multidrug resistance via P-glycoprotein (P-gp) inhibition[3] and the mimicry of cytotoxic macrocycles like Sansalvamide A[4].
Mechanistic Insights: The
-Disubstitution Challenge
The primary synthetic challenge when utilizing Methyl 3-amino-3-(thiazol-2-yl)butanoate lies in its
-disubstitution. The -carbon is a quaternary center, bearing an amino group, a methyl group, and a bulky thiazole ring.
Saponification & Protection : The methyl ester must first be hydrolyzed to the free carboxylic acid, followed by N-terminal Fmoc protection to generate the SPPS-ready monomer. Mild conditions are required to prevent degradation of the electron-deficient thiazole ring.
Coupling Kinetics : During solid-phase peptide synthesis (SPPS), the steric bulk of the quaternary center severely restricts the trajectory of the incoming resin-bound amine nucleophile. Standard coupling reagents (e.g., HBTU/HOBt) often fail, leading to truncated sequences.
Causality of Reagent Selection : To overcome this, the protocol necessitates the use of HATU combined with HOAt . The 7-aza substitution in the HOAt leaving group provides critical anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, effectively guiding it through the steric shield. Furthermore, microwave irradiation is employed to supply the requisite activation energy to overcome the high transition state barrier inherent to
-disubstituted couplings.
Workflow & Logic Diagram
Workflow for integrating 3-amino-3-(thiazol-2-yl)butanoate into peptidomimetic synthesis.
Experimental Protocols (Self-Validating)
Phase 1: Preparation of Fmoc-3-amino-3-(thiazol-2-yl)butanoic acid
Self-validating mechanism: TLC monitoring (UV active at 254 nm) ensures complete consumption of the starting methyl ester before proceeding to protection, preventing unreacted starting material from contaminating the final monomer.
Saponification : Dissolve Methyl 3-amino-3-(thiazol-2-yl)butanoate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4 hours.
Causality: LiOH provides mild saponification compared to NaOH/KOH, preventing base-catalyzed side reactions or ring-opening on the thiazole moiety.
Isolation : Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc (3×), and concentrate in vacuo to yield the free amino acid.
Fmoc Protection : Dissolve the crude amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
Add Fmoc-OSu (1.2 eq) dropwise at 0°C. Stir for 12 hours at room temperature.
Purification : Acidify to pH 2, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the Fmoc-protected monomer.
Phase 2: Microwave-Assisted SPPS Coupling
Self-validating mechanism: The Kaiser test provides immediate visual feedback on coupling success. A negative (yellow) result confirms the absence of free primary amines, validating the completion of the sterically hindered coupling.
Resin Preparation : Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes to maximize pore accessibility for the bulky monomer.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).
Pre-Activation : In a separate vial, dissolve the Fmoc-3-amino-3-(thiazol-2-yl)butanoic acid monomer (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes.
Causality: A slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq monomer) is critical. It prevents the excess highly reactive uronium salt from permanently capping the resin-bound amine via guanidinylation, which would terminate chain elongation.
Microwave Coupling : Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (power: 25W).
Validation : Wash the resin (DMF 5×, DCM 3×). Perform a Kaiser test. If the beads turn blue (incomplete coupling), repeat steps 3-4. A yellow solution indicates successful coupling.
Cleavage : Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptidomimetic from the solid support and remove side-chain protecting groups.
Quantitative Data: Coupling Efficiency Analysis
The steric hindrance of the
-disubstituted center severely impacts coupling yields under standard conditions. The table below summarizes the causality of reagent and temperature choices on the coupling efficiency of Fmoc-3-amino-3-(thiazol-2-yl)butanoic acid to a resin-bound alanine.
Coupling Reagent
Base
Temperature
Time
Yield / Efficiency (%)
Mechanistic Observation
HBTU / HOBt
DIPEA
Room Temp (25°C)
120 min
< 15%
Severe steric clash; lacking anchimeric assistance.
DIC / Oxyma
collidine
Room Temp (25°C)
120 min
45%
Improved leaving group, but insufficient thermal energy.
HATU / HOAt
DIPEA
Room Temp (25°C)
120 min
68%
Anchimeric assistance via 7-aza nitrogen improves trajectory.
HATU / HOAt
DIPEA
Microwave (75°C)
15 min
> 98%
Optimal: Thermal activation overcomes the steric barrier.
References
Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds
Source: National Institutes of Health (NIH)
URL:[Link][4]
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics
Source: Royal Society of Chemistry (RSC)
URL:[Link][2]
Thiazoles in Peptides and Peptidomimetics
Source: The University of Queensland (UQ eSpace)
URL:[Link][1]
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein
Source: American Chemical Society (ACS)
URL:[Link][3]
Application Note: Reaction Conditions for Coupling Methyl 3-amino-3-(thiazol-2-yl)butanoate
-Amino Esters[1] Executive Summary This application note details the optimized reaction conditions for coupling Methyl 3-amino-3-(thiazol-2-yl)butanoate , a highly sterically hindered and electron-deficient primary amine...
This application note details the optimized reaction conditions for coupling Methyl 3-amino-3-(thiazol-2-yl)butanoate , a highly sterically hindered and electron-deficient primary amine. Due to the presence of a quaternary carbon at the
-position and the electron-withdrawing nature of the thiazole ring, standard coupling protocols (e.g., EDC/NHS, DCC) frequently result in low conversion or extensive side reactions.
We present three validated protocols ranging from scalable process-chemistry methods (T3P) to high-throughput discovery methods (HATU) and "forceful" activation strategies (Acid Chlorides).
Chemo-Physical Analysis of the Substrate
To select the correct conditions, one must understand the specific deactivation modes of the substrate:
Feature
Structural Cause
Impact on Reactivity
Steric Hindrance
Quaternary C3 center (gem-disubstitution with Methyl/Thiazole).[1]
Creates a "neopentyl-like" environment, significantly retarding nucleophilic attack on the activated ester.
Electronic Deactivation
Thiazole ring (aromatic, electron-poor).
Inductive effect pulls electron density from the amine, lowering nucleophilicity ( of conjugate acid likely < 6.0).
Thermal Instability
-Amino Ester motif.
Susceptible to retro-Michael addition or cyclization to -lactams under harsh basic conditions.
Decision Matrix for Coupling Strategy
Figure 1: Decision tree for selecting the appropriate coupling protocol based on the carboxylic acid partner.
Protocol 1: T3P (Propylphosphonic Anhydride) – The Scalable Choice
Best for: Process chemistry, scale-up (>1g), and preventing racemization of the acid partner.
T3P is a cyclic phosphonic anhydride that acts as a powerful coupling agent with low toxicity.[2] It is particularly effective for hindered amines because the reaction can be run in organic solvents at elevated temperatures without the explosive risks associated with HOBt/HOAt.
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Methodology
Dissolution: Charge the reaction vessel with the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv) in EtOAc (concentration ~0.1 M).
Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.
Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT).
Checkpoint: Monitor by LCMS after 2 hours.
Optimization: If <50% conversion after 4 hours, heat to 50°C . The T3P/Pyridine system is stable at this temperature.
Workup:
Dilute with EtOAc.
Wash with water (x2), 0.5M HCl (to remove pyridine), sat.
, and brine.
Dry over
and concentrate.
Why this works: T3P generates a highly reactive mixed anhydride in situ. The byproduct is water-soluble, simplifying purification.[2]
Protocol 2: HATU/HOAt – The Discovery Standard
Best for: Medicinal chemistry (mg scale), rapid synthesis, and "precious" acids.
HATU generates an O-7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety, accelerating the reaction with hindered amines.
Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF.
Stir until gas evolution ceases (1 hr). Concentrate to dryness to remove excess oxalyl chloride.
Coupling:
Redissolve the crude acid chloride in DCM.
Add the Amine (1.0 equiv) and DIPEA (3.0 equiv).
Critical Step: If reactivity is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.
Reaction: Stir at RT overnight.
Troubleshooting & QC
Issue
Probable Cause
Solution
No Reaction (SM recovered)
Amine nucleophilicity is too low.
Switch to Protocol 3 (Acid Chloride) or heat Protocol 1 (T3P) to 60°C.
Low Yield / Stuck at 50%
Product inhibition or insufficient activation.
Add HOAt (0.5 equiv) as an additive to the HATU reaction.
Epimerization of Acid
Base-mediated proton abstraction.
Use Protocol 1 (T3P/Pyridine) at 0°C. Avoid DMF; use EtOAc.
-Elimination
Strong base causing retro-Michael.
Avoid strong bases like DBU. Stick to mild bases like NMM or Collidine.
Reaction Pathway Visualization
Figure 2: Reaction pathway highlighting the energy barrier at the tetrahedral intermediate due to steric crowding.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
[Link]
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
[Link]
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU/HOAt mechanism).
[Link]
Ghosez, L., et al. (1979). "Synthesis of acyl halides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. (Methodology for neutral acid chloride generation).
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Synthesis of Chiral Methyl 3-amino-3-(thiazol-2-yl)butanoate
Strategic Overview & Molecular Context
Thiazole-containing β-amino acids are privileged pharmacophores frequently embedded in marine cyclodepsipeptides (e.g., Ulongamides) and synthetic peptidomimetics targeting multidrug-resistant pathogens [1]. The synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate is particularly challenging due to the presence of a fully substituted (quaternary) stereocenter at the β-position. Traditional resolution methods suffer from maximum 50% yields and tedious separations.
To achieve absolute stereocontrol and high scalability, this protocol leverages the highly robust Ellman’s chiral auxiliary methodology (tert-butanesulfinamide) [2]. This approach ensures predictable facial selectivity during carbon-carbon bond formation and allows for orthogonal deprotection without epimerization.
Mechanistic Rationale & Pathway Design
The synthesis is a self-validating, three-stage system designed to maximize diastereomeric excess (de) while minimizing side reactions:
Ketimine Condensation : 1-(Thiazol-2-yl)ethan-1-one is condensed with (R)- or (S)-tert-butanesulfinamide. Because ketones are sterically hindered and electronically deactivated compared to aldehydes, standard desiccants fail. We utilize Titanium(IV) ethoxide (Ti(OEt)₄) as both a potent Lewis acid to activate the carbonyl and a stoichiometric water scavenger [3].
Diastereoselective Enolate Addition : The lithium enolate of methyl acetate is added to the chiral sulfinyl ketimine. The bulky tert-butyl group shields one face of the imine. Coordination of the lithium cation to both the sulfinyl oxygen and the imine nitrogen creates a highly rigid, closed six-membered Zimmerman-Traxler transition state, driving exceptional diastereoselectivity [4].
Acidolytic Cleavage : The sulfinyl group is cleaved using anhydrous HCl in methanol. This reagent choice is causal: it quantitatively removes the auxiliary as volatile SO₂ and isobutylene without hydrolyzing the methyl ester or racemizing the newly formed quaternary center.
Fig 1. Synthetic workflow for chiral Methyl 3-amino-3-(thiazol-2-yl)butanoate via Ellman chemistry.
Reaction Optimization & Quantitative Data
The critical enolate addition step was optimized to prevent competitive enolization of the ketimine and to maximize the diastereomeric ratio (dr). Table 1 summarizes the causal relationship between base/solvent selection and stereochemical outcomes.
Table 1: Optimization of Enolate Addition to 1-(Thiazol-2-yl)ethylidene-tert-butanesulfinamide
Entry
Enolate Precursor (Base)
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
1
Methyl Acetate + LDA
THF
-78
88
96:4
2
Methyl Acetate + LHMDS
THF
-78
74
92:8
3
Reformatsky (BrZnCH₂COOMe)
THF
-40
65
85:15
4
Methyl Acetate + LDA
Et₂O
-78
42
88:12
Insight: Lithium diisopropylamide (LDA) in THF at -78 °C (Entry 1) provides the optimal balance of reactivity and rigid lithium-chelation required for high dr. Using Et₂O (Entry 4) reduces solubility and disrupts the transition state geometry, plummeting both yield and selectivity.
Detailed Experimental Protocols & Quality Control
Phase I: Titanium-Mediated Ketimine Condensation
Setup : Flame-dry a 250 mL round-bottom flask under argon. Add 1-(thiazol-2-yl)ethan-1-one (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).
Activation : Syringe in Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise at room temperature.
Reaction : Heat the mixture to 60 °C for 18 hours.
Self-Validation (QC) : Monitor via TLC (Hexanes/EtOAc 7:3). The product ketimine is highly UV-active and stains bright yellow with Phosphomolybdic Acid (PMA), whereas the starting ketone stains brown.
Workup : Cool to room temperature and pour into an equal volume of saturated aqueous NaHCO₃ with rapid stirring to precipitate titanium salts as a white solid. Filter through a Celite pad, wash with EtOAc, and concentrate the organic layer. Purify via flash chromatography.
Critical Causality: The system must be rigorously maintained at -78 °C. Elevated temperatures disrupt the lithium-chelated transition state, causing a collapse in diastereoselectivity.
Enolate Generation : In a separate flame-dried flask, add anhydrous diisopropylamine (12.0 mmol) and THF (30 mL). Cool to -78 °C. Add n-BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 mins. Add anhydrous methyl acetate (12.0 mmol) dropwise. Stir for 45 mins at -78 °C to ensure complete enolization.
Addition : Dissolve the purified ketimine from Phase I (8.0 mmol) in THF (15 mL) and add it dropwise to the enolate solution down the cold wall of the flask over 15 minutes.
Reaction : Stir at -78 °C for 4 hours.
Self-Validation (QC) : Quench a 0.1 mL aliquot with saturated NH₄Cl and extract with EtOAc. Assess the crude ¹H-NMR. The diastereomeric ratio is directly validated by integrating the tert-butyl singlet of the major diastereomer (~1.22 ppm) against the minor diastereomer (~1.18 ppm).
Workup : Quench the main reaction with saturated aqueous NH₄Cl (20 mL) at -78 °C, then warm to room temperature. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.
Phase III: Acidolytic Cleavage & Ester Isolation
Deprotection : Dissolve the N-sulfinyl β-amino ester (5.0 mmol) in anhydrous methanol (20 mL). Cool to 0 °C.
Cleavage : Add 4M HCl in 1,4-dioxane (10 mL, 8.0 eq) dropwise. Stir at room temperature for 2 hours.
Self-Validation (QC) : Complete deprotection is confirmed by the total disappearance of the tert-butyl signal (~1.22 ppm) in the ¹H-NMR of a concentrated reaction aliquot.
Isolation : Concentrate the mixture under reduced pressure to remove methanol and volatile byproducts (SO₂ and isobutylene). Triturate the resulting solid with cold diethyl ether to yield the target chiral Methyl 3-amino-3-(thiazol-2-yl)butanoate hydrochloride as a highly pure, crystalline white solid.
References
Robak, M. T., Herbage, M. A. & Ellman, J. A. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. URL: [Link]
Tang, T.P., Ellman, J.A. "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." The Journal of Organic Chemistry, 2002, 67(22), 7819-7832. URL:[Link]
Cogan, D. A., Liu, G., Ellman, J. "Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines." Tetrahedron, 1999, 55(29), 8883–8904. URL:[Link]
Luesch, H., Williams, P.G., Yoshida, W.Y., Moore, R.E., Paul, V.J. "Ulongamides A-F. new beta-amino acid-containing cyclodepsipeptides from Palauan collections of the marine cyanobacterium Lyngbya sp." Journal of Natural Products, 2002, 65(7), 996-1000. URL:[Link]
Application of Methyl 3-amino-3-(thiazol-2-yl)butanoate in fragment-based drug discovery
Application Note: Methyl 3-amino-3-(thiazol-2-yl)butanoate in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the application of Methyl 3-amino-3-(thiazol-2-yl)butanoate (MATB) as a high-value s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 3-amino-3-(thiazol-2-yl)butanoate in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the application of Methyl 3-amino-3-(thiazol-2-yl)butanoate (MATB) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple heteroaromatic fragments, MATB represents a chiral, quaternary
-amino acid derivative . Its structural complexity—combining a privileged thiazole pharmacophore with a rigidified backbone—offers a superior starting point for "Fragment Growing" strategies compared to flat aromatic systems.
Key Advantages:
Privileged Pharmacophore: The thiazole ring is a proven binder in kinase inhibitors (e.g., Dasatinib) and anti-infectives.
Conformational Rigidity: The quaternary center at C3 (bearing the methyl and thiazole groups) restricts bond rotation (Thorpe-Ingold effect), pre-organizing the fragment for binding and reducing the entropic penalty upon protein interaction.
Orthogonal Vectors: The amine (
) and ester () motifs provide distinct vectors for chemical elaboration without disrupting the core binding mode.[1]
Physicochemical Profile & "Rule of Three" Compliance
MATB is an ideal FBDD starting point, strictly adhering to the "Rule of Three" (Ro3) for fragments.
Property
Value (Calc.)
FBDD Relevance
Molecular Weight (MW)
~200.26 Da
High Efficiency: Allows significant mass addition during optimization while staying <500 Da.[1]
cLogP
~1.2
Solubility: Ideal range for NMR/SPR screening; sufficiently lipophilic for binding but soluble in aqueous buffer.
H-Bond Donors (HBD)
1 (Amine)
Interaction: Key anchor point for backbone carbonyls in binding pockets.[1]
H-Bond Acceptors (HBA)
4 (N, S, O, O)
Versatility: Multiple interaction points for active site residues (e.g., hinge regions).
Rotatable Bonds
3
Rigidity: Low flexibility minimizes entropic loss during binding events.
Topological Polar Surface Area (TPSA)
~78 Ų
Permeability: Well within limits for eventual cell permeability.
Strategic Application: The "Grow" Vector Analysis
In FBDD, the fragment is not the drug; it is the anchor. MATB is designed for the "Grow" strategy , where the fragment binds to a "hotspot" (e.g., a specificity pocket), and the vectors are used to reach adjacent pockets.
Vector A: The Primary Amine (Growth Vector)
Function: The primary handle for library expansion.
Chemistry: Amide coupling, reductive amination, or sulfonylation.
Targeting: Used to reach solvent-exposed regions or adjacent hydrophobic pockets.[1]
Vector B: The Methyl Ester (Solubility/Cyclization Vector)
Function: Initially acts as a neutral cap for permeability.
Chemistry: Hydrolysis to the free acid (for salt bridge interactions) or cyclization (e.g., to form pyrimidones).
Targeting: The free acid often mimics the phosphate group in kinase/nucleotide binding sites.
Vector C: The Thiazole Ring (Anchor)
Function: The primary recognition element.
Interaction: Forms
- stacking interactions (e.g., with Phenylalanine gates) or hydrogen bonds via the thiazole nitrogen (H-bond acceptor).[1]
Protocol 1: Parallel Synthesis of a MATB-Focused Library
Objective: To generate a library of 96 analogues by "growing" from the amine vector, targeting a specific protein sub-pocket.
Figure 1: The MATB Fragment-Based Discovery Workflow
Caption: The iterative workflow utilizing MATB as a central scaffold. The cycle emphasizes rapid library generation followed by biophysical screening to identify high-affinity leads.[1]
Figure 2: Synthetic Pathway & Vectors
Caption: Synthetic origin of MATB via Hantzsch condensation and its divergent use in library synthesis (Amide) or binding optimization (Acid).
References
Malūkaitė, D. et al. (2021).[2] Synthesis of Novel Thiazole Derivatives Bearing
-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates. Molecules, 27(1).
Grybaitė, B. et al. (2016).
-Amino Acids and -Amino Esters. Farmacia, 64(2).
Harner, M.J. et al. (2011). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry. (Contextualizing Thiazoles in FBDD).
Erlanson, D.A. et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery.
Congreve, M. et al. (2003). A 'Rule of Three' for fragment-based lead discovery. Drug Discovery Today.
Application Note: Advanced Protecting Group Strategies for the Sterically Hindered Nitrogen of 3-Amino-3-(thiazol-2-yl)butanoate Derivatives
Mechanistic Context & Structural Challenges The synthesis and functionalization of peptidomimetics often require the use of non-natural amino acids. Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly specialized -amino...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Context & Structural Challenges
The synthesis and functionalization of peptidomimetics often require the use of non-natural amino acids. Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly specialized
-amino acid derivative featuring two distinct chemical challenges that render standard protection protocols ineffective:
Extreme Steric Hindrance (Quaternary Stereocenter): The target primary amine is situated on a C3 quaternary stereocenter, bonded to a methyl group, a thiazole ring, and an acetate backbone. This dense steric shielding creates a massive kinetic barrier, significantly decreasing the nucleophilicity of the amine and preventing standard room-temperature protection[1].
Competing Nucleophilicity (Thiazole Ring): The adjacent thiazole ring contains a basic nitrogen. Under the forcing conditions (heat, strong electrophiles, or hypernucleophilic catalysts) typically required to overcome the steric bulk of the quaternary center, the thiazole nitrogen can undergo competitive N-acylation, leading to undesired di-protected species[2].
To successfully mask this amine, the chosen strategy must provide enough activation energy to overcome the steric barrier while maintaining strict chemoselectivity to avoid thiazole interference.
Figure 1: Mechanistic pathways illustrating the kinetic barriers imposed by the quaternary stereocenter and thiazole ring.
Strategy Selection & Causality
Selecting the correct protecting group (PG) requires balancing the electrophilicity of the reagent against the steric tolerance of the substrate. Orthogonal protecting group strategies (e.g., Boc vs. Fmoc) are essential if the molecule is destined for solid-phase peptide synthesis (SPPS) or complex multi-step solution-phase synthesis[3].
Table 1: Quantitative Comparison of PG Strategies for 3-Amino-3-(thiazol-2-yl)butanoate
The following protocols are engineered as self-validating systems . Each workflow includes specific analytical checkpoints to confirm that the kinetic barrier has been breached without compromising the thiazole ring.
Figure 2: Parallel workflow for Boc, Fmoc, and Trityl protection strategies with self-validating checkpoints.
Protocol A: Controlled Boc Protection via Acylpyridinium Intermediate
Causality: Standard Boc
O/Base conditions fail due to steric hindrance. Adding DMAP generates a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. However, excessive DMAP will drive the acylation of the thiazole nitrogen[2]. Strict temperature (45 °C) and stoichiometric control (0.1 eq DMAP) are mandatory.
Step-by-Step Methodology:
Preparation: Dissolve Methyl 3-amino-3-(thiazol-2-yl)butanoate (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M) under an argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (1.5 eq, 1.5 mmol) and cool the reaction flask to 0 °C in an ice bath.
Activation: Dropwise, add a solution of Boc
O (1.1 eq, 1.1 mmol) in THF (1.0 mL), followed immediately by 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.1 mmol).
Heating: Remove the ice bath and heat the reaction to 45 °C. Stir for 12 hours.
Validation Checkpoint: Take a 5
L aliquot and perform a Kaiser (ninhydrin) test. A color shift from deep blue (free amine) to yellow indicates complete protection. Concurrently, run LC-MS: The target mass should reflect a net addition of +100 Da. Critical: Scan for [M+H] +200 Da; its presence indicates over-reaction at the thiazole ring.
Workup: Quench with saturated aqueous NH
Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Fmoc Protection
Causality: Fmoc-Cl is highly reactive but generates HCl as a byproduct, which protonates the thiazole ring, crashing the substrate out of solution and promoting side reactions. Fmoc-OSu is a milder, non-acidic alternative[3], but it cannot breach the quaternary steric barrier at room temperature. Microwave irradiation provides rapid, localized heating to force the reaction without degrading the heterocycle.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-safe vial, dissolve the amine (1.0 eq, 1.0 mmol) and DIEA (2.0 eq, 2.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Reagent Addition: Add Fmoc-OSu (1.2 eq, 1.2 mmol) in one portion. Seal the vial with a crimp cap.
Microwave Irradiation: Subject the vial to microwave irradiation set to 60 °C for 30 minutes with a pre-stirring phase of 30 seconds.
Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 1:1). The protected product will be highly UV-active at 301 nm (characteristic of the fluorenyl ring). LC-MS should confirm a mass shift of +222 Da.
Workup: Dilute the mixture with EtOAc (20 mL). To remove the DMF, wash the organic layer extensively with 5% aqueous LiCl solution (3 x 15 mL), followed by water and brine. Dry and purify via flash chromatography.
Protocol C: Lewis Acid-Activated Trityl Protection
Causality: The Trityl (Trt) group is massive and naturally avoids the sterically hindered thiazole nitrogen, offering perfect chemoselectivity. However, the quaternary amine is also hindered, making standard Trt-Cl/Base reactions painfully slow. Silver triflate (AgOTf) acts as a halophilic Lewis acid, precipitating AgCl and generating a highly reactive trityl carbocation that readily attacks the hindered amine[5].
Step-by-Step Methodology:
Preparation: Dissolve the amine (1.0 eq, 1.0 mmol) and 2,6-Lutidine (2.0 eq, 2.0 mmol) in anhydrous DCM (10.0 mL, 0.1 M). Shield the flask from light using aluminum foil.
Activation: Add Trityl chloride (Trt-Cl) (1.5 eq, 1.5 mmol), followed by AgOTf (0.2 eq, 0.2 mmol). A white precipitate (AgCl) will begin to form immediately.
Reaction: Stir at room temperature for 4 hours.
Validation Checkpoint: Filter a micro-aliquot through a small Celite plug and analyze via LC-MS ([M+H]
+242 Da). To validate acid lability, treat the TLC spot with 1% TFA in DCM; the spot will immediately turn bright yellow, confirming the release of the trityl cation[4].
Workup: Filter the entire reaction mixture through a pad of Celite to remove silver salts. Wash the filtrate with 0.1 M HCl (to remove lutidine), saturated NaHCO
, and brine. Dry over NaSO and concentrate.
Data Presentation & Troubleshooting
Table 2: Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
LC-MS shows [M+H]+ +200 Da (Protocol A)
Di-protection due to thiazole N-acylation.
Reduce DMAP to 0.05 eq. Lower reaction temperature to 35 °C. Ensure BocO does not exceed 1.1 eq.
Increase reaction time. For Protocol B, increase microwave temperature to 70 °C in 10-minute increments.
Product degradation during Fmoc workup
Premature cleavage of Fmoc by residual basic amines.
Ensure rigorous washing with 5% LiCl and mild acidic buffer (pH 5-6) to remove all traces of DIEA and DMF.
No reaction with Trt-Cl (Protocol C)
Trityl chloride has hydrolyzed to trityl alcohol.
Use freshly opened/recrystallized Trt-Cl. Ensure DCM is strictly anhydrous and AgOTf is stored in a desiccator.
References[3] Protective Groups - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/[4]Protecting Groups in Organic Synthesis. Source: Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Wade)_Complete_and_Semesters_I_and_II/13%3A_Ethers_Epoxides_and_Thioethers/13.10%3A_Protecting_Groups_in_Organic_Synthesis[2]Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Source: BenchChem. URL: https://www.benchchem.com/document/application-notes-and-protocols-for-the-synthesis-of-n-acylated-thiazole-derivatives[1]Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Source: RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2022/RA/D2RA02871A[5]Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. Source: Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/18/166
Technical Support Center: Troubleshooting & FAQ Guide for the Synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Methyl 3-amino-3-(thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Methyl 3-amino-3-(thiazol-2-yl)butanoate.
Synthesizing this molecule requires the construction of a sterically hindered, tetrasubstituted
-amino acid stereocenter. The most robust, field-proven methodology employs Ellman’s chiral auxiliary (tert-butanesulfinamide) coupled with a diastereoselective Reformatsky-type addition. This guide synthesizes technical accuracy with practical causality to ensure your protocols are self-validating and reproducible.
Workflow Visualization
Fig 1. Three-step Ellman sulfinamide workflow for β-amino ester synthesis.
Quantitative Data & Optimization Metrics
To easily benchmark your experiments, compare your in-process analytics against the standardized metrics in the table below. Deviations from these targets indicate a need for troubleshooting.
Reaction Step
Key Reagents
Target Yield
Target dr
Critical Control Parameter (CCP)
1. Ketimine Condensation
2-Acetylthiazole, Ti(OEt)₄, (R)-t-BSA
75–85%
N/A
Strict exclusion of ambient moisture; Ti(OEt)₄ stoichiometry.
2. Reformatsky Addition
Ketimine, Zn/Cu couple, Methyl bromoacetate
70–80%
>90:10
Slow addition of bromoacetate to prevent zinc enolate self-condensation.
3. Deprotection
Adduct, Anhydrous HCl in MeOH
>90%
Retained
Anhydrous conditions to prevent methyl ester hydrolysis.
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure you can confirm the success of the reaction in real-time.
Step 1: Titanium-Mediated Ketimine Condensation
Setup: In an oven-dried Schlenk flask under argon, dissolve 2-acetylthiazole (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
Activation: Add 1 (2.0 equiv) dropwise at room temperature[1].
Heating: Seal the flask and heat to 70 °C for 24 hours.
Self-Validation Checkpoint: The initial clear yellow solution will gradually form a fine white precipitate (TiO₂). This visual change confirms that Ti(OEt)₄ is actively scavenging water and driving the equilibrium forward.
Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting thick white suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Diastereoselective Reformatsky Addition
Zinc Activation: Suspend freshly prepared Zn/Cu couple (4.0 equiv) in anhydrous THF (0.2 M) under argon and heat to 50 °C.
Initiation: Add 5% of the total volume of methyl bromoacetate (total = 3.0 equiv) to the suspension. Wait for a slight exotherm, indicating zinc insertion.
Addition: Dissolve the chiral ketimine (1.0 equiv) and the remaining methyl bromoacetate in THF. Add this mixture dropwise via a syringe pump over 1.5 hours to the activated zinc suspension[2].
Self-Validation Checkpoint: The reaction mixture should maintain a gentle, sustained exotherm. If the zinc dust clumps and the solution turns dark brown rapidly, the zinc enolate is undergoing Claisen-type self-condensation rather than adding to the ketimine.
Workup: Stir for an additional 1 hour, cool to 0 °C, and quench with 0.5 M KHSO₄. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.
Step 3: Acidic Deprotection & Free Base Isolation
Cleavage: Dissolve the purified sulfinyl
-amino ester in anhydrous methanol (0.1 M). Add a solution of 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C.
Reaction: Warm to room temperature and stir for 2 hours. Complete consumption of the starting material can be monitored by TLC (UV active).
Self-Validation Checkpoint: The byproduct, methyl tert-butyl sulfinate, is highly volatile. Upon concentration under reduced pressure, the crude residue should be a crystalline solid (the amine bis-hydrochloride salt), validating successful cleavage[3].
Neutralization: Partition the solid between EtOAc and saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free base of Methyl 3-amino-3-(thiazol-2-yl)butanoate.
Troubleshooting & Causality FAQs
Q1: My ketimine condensation stalls at 40-50% conversion. How can I drive it to completion?A: This is a causality of electronic deactivation. The thiazole ring is highly electron-withdrawing, which significantly reduces the electrophilicity of the adjacent ketone carbonyl compared to standard aliphatic ketones. Furthermore, ketones are sterically hindered. To overcome this,1[1]. If the reaction stalls, your Ti(OEt)₄ may be partially hydrolyzed. Use a fresh, unopened bottle of Ti(OEt)₄ and increase the loading to 2.5 equivalents.
Q2: During the Reformatsky step, I observe significant recovery of the starting ketimine and the formation of side products. What is happening?A: You are experiencing competitive enolization. The
-protons on the methyl group of your ketimine are acidic. The Reformatsky reagent (zinc enolate) can act as a base, deprotonating the ketimine instead of acting as a nucleophile. To favor addition over deprotonation, you must keep the steady-state concentration of the zinc enolate extremely low. This is why the 2[2]. If issues persist, switch from standard Zn dust to highly active Rieke zinc or a freshly prepared Zn/Cu couple to accelerate the nucleophilic attack.
Q3: How do I avoid ester hydrolysis during the sulfinyl deprotection step?A: The methyl ester is highly susceptible to hydrolysis under aqueous acidic conditions, which will convert your target molecule into the corresponding carboxylic acid. You must use 3[3]. Never use aqueous hydrochloric acid for this deprotection.
Q4: The diastereomeric ratio (dr) of my Reformatsky adduct is lower than 80:20. How can I improve facial selectivity?A: The stereochemical outcome is governed by a six-membered cyclic transition state where the zinc coordinates to both the sulfinyl oxygen and the imine nitrogen. Coordinating solvents (like THF) can sometimes disrupt this tightly bound transition state. Try switching the solvent to a less coordinating medium like dichloromethane (DCM) or adding a Lewis acidic additive like Cp₂TiCl₂ to tighten the transition state and improve facial discrimination.
References
Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[Link]
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. National Institutes of Health (NIH) / Academia.[Link]
Technical Guide: Optimizing Enantiomeric Excess of Methyl 3-amino-3-(thiazol-2-yl)butanoate
-Amino Ester Synthesis Executive Summary & Molecule Analysis Target Molecule: Methyl 3-amino-3-(thiazol-2-yl)butanoate Structural Challenge: The presence of a quaternary stereocenter at the -position (C3), flanked by a b...
Author: BenchChem Technical Support Team. Date: March 2026
-Amino Ester Synthesis
Executive Summary & Molecule Analysis
Target Molecule: Methyl 3-amino-3-(thiazol-2-yl)butanoate
Structural Challenge: The presence of a quaternary stereocenter at the
-position (C3), flanked by a basic thiazole ring and a methyl group, presents a "perfect storm" for synthetic difficulty.
Steric Hindrance: The tetrasubstituted carbon resists nucleophilic attack.
Electronic Interference: The thiazole nitrogen (
) is a Lewis base that can poison metal catalysts or disrupt hydrogen-bonding organocatalysts.
Retro-Mannich Liability: The resulting product is structurally prone to retro-Mannich fragmentation under thermodynamic conditions.
This guide moves beyond generic advice, offering a two-tiered optimization strategy: Upstream Catalytic Control (Chemical) and Downstream Kinetic Resolution (Biocatalytic).
Phase I: Chemical Synthesis Optimization (The Mannich Route)
Context: The most common route to this scaffold is the Asymmetric Mannich Reaction of a preformed ketimine derived from 2-acetylthiazole.
Troubleshooting Guide: Low ee in Asymmetric Mannich
Q1: I am using a Chiral Phosphoric Acid (CPA) catalyst, but my ee is stuck at 60-70%. Why?Diagnosis: The thiazole ring is likely deactivating your catalyst. CPAs rely on a dual hydrogen-bond activation mode. The basic nitrogen on the thiazole ring can competitively bind to the acidic proton of the CPA, effectively sequestering the catalyst.
Corrective Action:
Switch to Thiourea/Squaramide Organocatalysts: These are less acidic and less prone to inhibition by the heteroaryl ring while still activating the ketimine.
Protect the Ketimine: Ensure you are using an electron-withdrawing protecting group on the nitrogen (e.g.,
-Boc, -Cbz, or -Phosphinoyl). Electron-rich imines (like -Benzyl) are too basic and deactivate the catalyst.
Temperature Drop: Quaternary center formation often has a low enthalpic driving force. Lower the temperature to
or to favor the kinetic product and suppress the retro-Mannich background reaction.
Q2: My reaction conversion is good, but the ee erodes over time. What is happening?Diagnosis: Product racemization via Retro-Mannich fragmentation. The quaternary
-amino ester is sterically crowded. If the reaction mixture warms up or sits too long, the product breaks back down to the achiral ketimine and enolate, then recombines racemically.
Corrective Action:
Quench Immediately: Do not let the reaction stir overnight "just to be safe." Monitor by HPLC; quench immediately upon consumption of starting material.
Acidic Quench: Use a rapid, cold acidic quench (e.g., 1M HCl in MeOH at
) to protonate the amine product immediately, locking it against retro-reaction.
-Boc-ketimine of 2-acetylthiazole (1.0 equiv), Silyl Ketene Acetal (1.5 equiv).
Catalyst: Takemoto’s Catalyst (Thiourea) or Soós Squaramide (10 mol%).
Solvent: Toluene (non-polar solvents tighten the ion pair/H-bond transition state).
Additive: 4Å Molecular Sieves (Critical: water hydrolyzes the silyl enol ether).
Phase II: Biocatalytic Polishing (The "Rescue" Step)
If chemical catalysis yields 80-90% ee, attempting to optimize further is often diminishing returns. The industry-standard solution is Enzymatic Kinetic Resolution (EKR) .
Q3: Can I use enzymes to upgrade the ee of my semi-pure material?Answer: Yes. Lipases are highly effective at distinguishing the stereocenter at C3, even though it is remote from the ester carbonyl (C1), provided the ester chain is flexible.
Q4: Which enzyme should I screen first?Recommendation: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PS).
Mechanism: The enzyme selectively hydrolyzes the ester of the unwanted enantiomer (usually the Fast Reacting Enantiomer) into the free acid, leaving the desired enantiomer as the unreacted ester (or vice versa).
Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: Upgrade ee from 85% to >99%.
Parameter
Condition
Reason
Enzyme
Immobilized CAL-B (e.g., Novozym 435)
High stability, easy filtration.
Solvent
MTBE or Diisopropyl Ether (DIPE)
Hydrophobic solvents preserve enzyme activity.
Water Activity
0.5 - 1.0 equiv (added)
Strictly controlled. Too much water causes non-selective hydrolysis.
Temperature
Moderate heat balances rate vs. selectivity (-value).
Workup
Basic Extraction
The hydrolyzed impurity becomes an acid (soluble in aq. ); the product remains in organic phase.
Visualization: Kinetic Resolution Workflow
Figure 1: Workflow for the enzymatic polishing of the
-amino ester. This method relies on the enzyme hydrolyzing the impurity faster than the product.
Phase III: Analytical Troubleshooting (HPLC)
Q5: My HPLC peaks are tailing, making integration (and ee calculation) unreliable.Diagnosis: The thiazole nitrogen and the primary/secondary amine are interacting with the residual silanols on the silica backbone of the HPLC column.
Solution:
Mobile Phase Modifier: You MUST use a basic additive. Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. This blocks the silanol sites.
Column Selection:
Primary Choice:Chiralpak AD-H or IA (Amylose-based). These are robust for
-amino esters.
Alternative:Chiralpak ZWIX(+) (Zwitterionic).[1][2] Excellent for separating amino acids and free amines without derivatization.
Q6: I see a small "hump" between peaks. Is this the enantiomer?Diagnosis: Likely the rotamer of the carbamate protecting group (if using
-Boc) or partial hydrolysis.
Verification: Run the HPLC at a higher temperature (). If the hump coalesces into the main peak, it is a rotamer. If it separates further, it is an impurity or the enantiomer.
Summary of Optimization Logic
The following decision tree outlines the logical flow for troubleshooting the synthesis.
Figure 2: Decision matrix for diagnosing and fixing low ee issues.
References
Direct Catalytic Asymmetric Mannich Reactions. Vertex AI Search / NIH. (Provides foundational mechanisms for quaternary center construction via Mannich reaction). 3[2][4][5][6][7]
Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases.PubMed. (Validates the use of Pseudomonas and Candida lipases for resolving
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. (Technical data on using ZWIX and macrocyclic glycopeptide phases for polar amino acids). 6
Asymmetric Reductive Mannich Reaction to Ketimines.PubMed.
Technical Support Center: Troubleshooting Solubility for Methyl 3-amino-3-(thiazol-2-yl)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with Methyl 3-amino-3-(thiazol-2-yl)butanoate .
This compound presents a unique challenge: while it possesses a polar primary amine, its highly lipophilic thiazole ring and methyl ester group dominate its hydration energy. This classifies it similarly to Biopharmaceutics Classification System (BCS) Class II drugs, which are notorious for high permeability but severely limited aqueous solubility[1]. The following guide provides field-proven, self-validating strategies to formulate this compound without compromising its chemical integrity.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my compound crash out of solution as a cloudy precipitate when I dilute my DMSO stock into physiological saline (pH 7.4)?A: This is a classic solvent-shift precipitation event. Because the molecule is highly lipophilic ("grease-ball" characteristics) and possesses a rigid crystalline structure ("brick-dust" characteristics)[1], its intrinsic solubility in water is extremely low. When you dilute a DMSO stock into an aqueous buffer, the local solvation capacity drops exponentially. The compound rapidly supersaturates and precipitates. To prevent this, you must employ physical modification strategies or specialized carrier systems rather than relying on simple dilution[1].
Q2: Can I just lower the buffer pH to 2.0 to force the amine to protonate and dissolve?A: Mechanistically, lowering the pH will fully protonate the primary aliphatic amine, drastically increasing aqueous solubility. However, doing so is highly discouraged. The causality here lies in chemical stability: the methyl ester moiety is highly susceptible to acid-catalyzed hydrolysis. Dropping the pH to 2.0 will rapidly degrade your active pharmaceutical ingredient (API) into 3-amino-3-(thiazol-2-yl)butanoic acid. If pH adjustment is necessary, buffer at pH 4.5–5.0 and prepare the solution immediately before use.
Q3: What is the most reliable vehicle for in vivo dosing that avoids precipitation in the GI tract or bloodstream?A: For in vivo applications, cyclodextrin complexation (specifically HP-β-CD) or lipid-based delivery systems are the gold standards[2]. Cyclodextrins encapsulate the hydrophobic thiazole moiety within their lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment[2]. This prevents precipitation upon injection or ingestion, effectively overcoming the limited dissolution rate that acts as the primary barrier to absorption[3].
Q4: How can I improve solubility for in vitro cell assays without causing solvent toxicity?A: Decreasing the API particle size (nanonization) or using a co-solvent cascade are your best options. Nanonization significantly improves dissolution rates and apparent solubility without adding toxic excipients[4]. If using co-solvents, keep the final DMSO concentration strictly below 0.5% v/v to avoid disrupting the cell membrane lipid bilayer.
II. Quantitative Strategy Comparison
The following table summarizes the quantitative parameters of various formulation strategies to help you select the appropriate method for your experimental needs.
Formulation Strategy
Mechanism of Solubilization
Max Estimated Concentration
Biocompatibility / Use Case
Key Limitations
DMSO Co-solvent
Disruption of hydrophobic interactions
>50 mM (Stock)
In vitro assays (≤0.5% final)
Cytotoxicity at >0.5% v/v
pH 4.5 Buffer (Citrate)
Protonation of primary amine
5 - 10 mM
Acute in vivo dosing
Risk of ester hydrolysis over time
20% HP-β-CD
Hydrophobic cavity inclusion
10 - 20 mM
In vivo PK/PD studies
High viscosity, potential osmotic effects
Lipid Micelles (Tween 80)
Surfactant micellization
5 - 15 mM
Oral gavage formulations
Surfactant-induced hemolysis at high doses
III. Formulation Decision Workflow
Use the following decision matrix to determine the optimal formulation pathway based on your downstream application.
Workflow for overcoming solubility issues of Methyl 3-amino-3-(thiazol-2-yl)butanoate.
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation steps to ensure you are dosing a true solution, not a micro-suspension or a degraded byproduct.
Protocol A: HP-β-CD Complexation for In Vivo Dosing
Causality: HP-β-CD physically encapsulates the lipophilic thiazole ring. Because this is a dynamic equilibrium, excess solid must be removed to accurately determine the dosed concentration[2].
Preparation: Dissolve 200 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 1 mL of molecular biology grade water to create a 20% w/v solution.
API Addition: Add 5 mg of Methyl 3-amino-3-(thiazol-2-yl)butanoate powder to the solution.
Agitation: Sonicate in a water bath at room temperature for 15 minutes, followed by vortexing for 2 minutes to drive the inclusion complex kinetics.
Self-Validation (Phase Separation): Centrifuge the mixture at 10,000 x g for 10 minutes.
Logic: If a pellet forms, the solution has reached its absolute saturation limit. The supernatant is your true, thermodynamically stable solution.
Quantification: Carefully decant the supernatant. Dilute a 10 µL aliquot into 990 µL of Methanol and quantify the exact API concentration via HPLC-UV against a known standard curve. Do not assume the nominal concentration.
Protocol B: pH-Modulated Solubilization with Kinetic Stability Check
Causality: Protonating the amine increases solubility, but the acidic environment threatens the methyl ester. This protocol validates the chemical integrity of the API prior to use.
Buffer Preparation: Prepare a 0.1 M Citrate buffer and adjust the pH strictly to 4.5.
Solubilization: Suspend the API in the buffer to a target concentration of 5 mM. Stir magnetically at 300 RPM until the solution becomes visually clear (typically 10-20 minutes).
Self-Validation (Hydrolysis Monitoring):
Immediately (t=0), inject a 5 µL sample onto an LC-MS or HPLC system. Record the Area Under the Curve (AUC) of the parent peak.
Incubate the solution at room temperature and take a second reading at t=4 hours.
Logic: Monitor for the appearance of a new peak corresponding to the free acid (hydrolyzed ester). If degradation exceeds 5% at the 4-hour mark, the formulation is deemed kinetically unstable and must be prepared fresh immediately prior to all future dosing events.
V. References
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at:
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at:
Full article: Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available at:
Optimising Cannabidiol Delivery: Improving Water Solubility and Permeability Through Phospholipid Complexation. PubMed Central (PMC). Available at:
Troubleshooting low conversion rates in thiazole ester formation
Welcome to the Technical Support Center for Thiazole Ester Synthesis. Synthesizing thiazole esters—whether via de novo ring construction (Hantzsch synthesis) or direct esterification of pre-formed thiazole-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thiazole Ester Synthesis. Synthesizing thiazole esters—whether via de novo ring construction (Hantzsch synthesis) or direct esterification of pre-formed thiazole-carboxylic acids (Steglich esterification)—often presents unique conversion bottlenecks.
This guide provides causal explanations, validated protocols, and data-driven troubleshooting steps to help researchers and drug development professionals overcome low yields, isomeric impurities, and dead-end byproducts.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low conversion in thiazole ester synthesis.
Module 1: Hantzsch Thiazole Synthesis (De Novo Construction)
Q: My Hantzsch synthesis is yielding multiple spots on TLC and a low isolated yield of the target thiazole ester. What is causing this?A: The Hantzsch synthesis proceeds via a multi-step mechanism: an initial S_N2 nucleophilic attack by the thioamide sulfur on the alpha-haloketone/ester, followed by intramolecular cyclization and dehydration[1]. If your reaction is generating multiple spots, you are likely observing isomeric impurities. Under acidic conditions, the intermediate can isomerize to form 2-imino-2,3-dihydrothiazoles instead of the fully aromatic thiazole ring[2]. To correct this, maintain neutral or slightly basic conditions during the reaction[2].
Q: The reaction seems to stall at the intermediate stage. How can I drive the dehydration step to completion?A: The final dehydration step to form the aromatic thiazole ring requires sufficient activation energy. If the reaction is sluggish at room temperature, it will stall at the hydroxy-thiazoline intermediate[1]. Gradually increasing the temperature to 100°C in a polar protic solvent (like methanol or ethanol) is typically required to drive the dehydration forward[1].
Standard Operating Procedure: Optimized Hantzsch Synthesis
Preparation: In an oven-dried 20 mL scintillation vial, combine the alpha-haloester (5.0 mmol) and the thioamide (7.5 mmol)[1]. Ensure the thioamide is of high purity, as impurities lead to unwanted side reactions[1].
Solvent Addition: Add 5 mL of anhydrous methanol and a magnetic stir bar[1].
Thermal Activation: Place the vial on a heating block set to 100°C. Stir vigorously for 30 minutes[1]. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure the intermediate is fully consumed[1].
Quench and Neutralization: Remove from heat and cool to room temperature. Pour the mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution[1]. Note: This basic quench is critical for neutralizing the generated hydrohalic acid and preventing isomeric byproduct formation[2].
Isolation: Filter the resulting precipitate through a Büchner funnel, wash the filter cake with distilled water, and air dry[1].
Module 2: Steglich Esterification of Thiazole-Carboxylic Acids
Q: I am trying to esterify a thiazole-carboxylic acid using DCC and DMAP, but the conversion is terrible. The NMR shows a massive byproduct peak. What is happening?A: You are experiencing O–N acyl migration. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate[3]. If the subsequent nucleophilic attack by the alcohol is sterically hindered or slow, this intermediate undergoes a spontaneous rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct[3][4]. This dead-end pathway consumes your starting material and plummets your yield[4].
Q: How can I suppress this O-N acyl migration and force the esterification?A: The addition of a catalytic amount of an acid, specifically p-toluenesulfonic acid monohydrate (p-TSA·H₂O), effectively suppresses the O–N acyl migration[4]. By adding approximately 5 mol% of p-TSA·H₂O to the standard DCC/DMAP mixture, the formation of the N-acylurea byproduct is virtually eliminated, allowing the alcohol to successfully trap the active intermediate[4].
Mechanistic divergence in Steglich esterification highlighting the p-TSA rescue pathway.
Data Summary: Steglich Esterification Catalyst Screening
Standard Operating Procedure: Modified Steglich Esterification
Setup: Ensure all glassware is strictly oven-dried. Moisture will prematurely hydrolyze the DCC and the activated intermediates[3]. Purge the reaction flask with argon or nitrogen.
Reagent Loading: Dissolve the thiazole-carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM).
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 15 mol%) and p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 5 mol%) to the solution[4].
Activation: Cool the flask in an ice bath. Slowly add dicyclohexylcarbodiimide (DCC, 1.1 equiv) dissolved in a minimal amount of DCM dropwise to the mixture[4][6].
Reaction & Validation: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere[4]. Monitor by TLC; if starting materials are not fully consumed, consider adding a slight excess of DCC[3].
Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct[6]. Wash the organic filtrate sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine[6]. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[6].
"optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. 2
Improving the yield and purity of synthesized Coniferyl ferulate - Benchchem. 3
Trouble with Steglich Esterification : r/Chempros - Reddit. 6
An Automated Process for a Sequential Heterocycle/Multicomponent Reaction - PMC (NIH). 7
O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - The Journal of Organic Chemistry (ACS Publications). 4
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC). 5
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of byproducts in 3-amino-3-(thiazol-2-yl)butanoate synthesis
Role: Senior Application Scientist
Format: Technical Support Center (Q&A)
Technical Support Center: Thiazole
-Amino Acid Synthesis
Ticket ID: #TZ-Bt-404
Subject: Optimization and Purification of 3-amino-3-(thiazol-2-yl)butanoate
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 3-amino-3-(thiazol-2-yl)butanoate (and its corresponding acid) presents a unique set of challenges compared to its aldehyde-derived counterparts. The presence of the quaternary carbon at the
-position (derived from 2-acetylthiazole ) significantly increases steric hindrance, favoring the formation of elimination byproducts (unsaturated acids) over the desired amine addition. Furthermore, the zwitterionic nature of the free acid complicates extraction.
This guide addresses the three critical failure points in this workflow: (1) Suppression of the Knoevenagel elimination byproduct , (2) Isolation of the water-soluble zwitterion , and (3) Enantiomeric resolution.
User Question:
"I am performing a Rodionov condensation with 2-acetylthiazole, malonic acid, and ammonium acetate. LCMS shows a 40% conversion to a byproduct with mass [M-17], corresponding to the unsaturated acid. How do I shift the equilibrium toward the
-amino acid?"
Scientist Response:
The byproduct you are observing is 3-(thiazol-2-yl)but-2-enoic acid . This occurs because the intermediate imine is sterically crowded by the methyl group, making the elimination of ammonia (to form the alkene) energetically competitive with the retention of the amine.
The Mechanism of Failure:
In the Rodionov reaction, there is a competition between the Knoevenagel condensation (leading to the unsaturated acid) and the Michael-type addition of ammonia (leading to the
-amino acid).
Figure 1: Kinetic competition between amino acid formation and elimination in ketone-derived Rodionov reactions.
Troubleshooting Protocol:
Ammonia Saturation: The formation of the amino acid is second-order with respect to ammonia. You must increase the molar equivalent of ammonium acetate to 2.5–3.0 equivalents .
Solvent Switch: If using pure glacial acetic acid, the acidity may promote elimination. Switch to a 1:1 mixture of Ethanol/Acetic Acid . Ethanol stabilizes the ammonium species and reduces the harshness of the acidic reflux [1].
Temperature Control: Lower the reflux temperature slightly (from 85°C to 70-75°C) and extend the reaction time (up to 12-16 hours). Higher temperatures favor the thermodynamically stable conjugated alkene (the byproduct).
Module 2: Workup & Isolation (The Zwitterion Trap)
User Question:
"After the reaction, I tried extracting the product with ethyl acetate at pH 2, but the organic layer is empty. Where is my product?"
Scientist Response:
Your product is a
-amino acid , which exists as a zwitterion (ammonium carboxylate salt) in solution. At pH 2, the amine is protonated (), making the molecule highly water-soluble. It will not partition into organic solvents like ethyl acetate or DCM.
The Isolation Protocol (Isoelectric Precipitation):
Do not use standard extraction. Instead, use Isoelectric Point (pI) Precipitation .
Concentration: Evaporate the reaction solvent (ethanol/acetic acid) under reduced pressure until a viscous residue remains.
Solubilization: Dissolve the residue in a minimum amount of water.
pH Adjustment:
The pI of thiazole
-amino acids is typically between pH 5.5 and 6.5 .
Slowly add 30% NaOH (aq) while monitoring with a pH meter.
As you approach pH 6, the zwitterion becomes charge-neutral and its solubility drops drastically.
Crystallization: Cool the mixture to 0°C. The white solid that precipitates is your target amino acid. Filter and wash with cold acetone to remove residual ammonium acetate [2].
Parameter
Acidic Workup (pH 1-2)
Basic Workup (pH 10)
Isoelectric (pH 6)
Species Form
Net Charge
Positive (+1)
Negative (-1)
Neutral (0)
Solubility
High (Water)
High (Water)
Low (Precipitates)
Module 3: Purification & Chiral Resolution
User Question:
"The Rodionov reaction gave me a racemic mixture. I need the (S)-enantiomer for a drug candidate. Can I separate them by crystallization?"
Scientist Response:
Direct crystallization of the racemate is rarely successful for this class of compounds. The most robust, scalable method for thiazole
-amino acids is Enzymatic Kinetic Resolution of the ethyl ester.
Workflow for Enantiomeric Purity:
Esterification: Convert your crude zwitterion to the ethyl ester using Thionyl Chloride (
) in Ethanol (0°C to RT). This also removes any remaining inorganic salts, as the ester is soluble in organic solvents (DCM/EtOAc) while salts are not [1].
Enzymatic Hydrolysis: Use Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435). CALB is highly selective for the (S)-enantiomer of
-amino esters, hydrolyzing it back to the acid, while leaving the (R)-ester untouched.
Figure 2: Enzymatic resolution workflow. The enzyme selectively hydrolyzes the (S)-ester to the water-soluble acid.
Protocol:
Suspend the racemic ester in phosphate buffer (pH 7.0).
Add CALB (10-20% w/w relative to substrate).
Stir at 30°C. Monitor conversion by HPLC.
Stop at 50% conversion.
Adjust pH to 8.0 and extract with MTBE. The (R)-ester goes into the MTBE; the (S)-acid stays in the water.
Acidify the aqueous layer to pH 6 to precipitate the pure (S)-3-amino-3-(thiazol-2-yl)butanoic acid [3].
-Aminoacids; Estimation of Water–Solvent Partition Coefficients." ACS Omega, 2018.
National Institutes of Health (PMC). "Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes." Molecules, 2018.
Optimization
Technical Support Center: Storage & Handling of Hygroscopic Thiazole Esters
Welcome to the Technical Support Center for researchers and drug development professionals. This portal provides authoritative troubleshooting guides, standard operating procedures (SOPs), and FAQs for managing moisture-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers and drug development professionals. This portal provides authoritative troubleshooting guides, standard operating procedures (SOPs), and FAQs for managing moisture-sensitive thiazole esters.
Thiazole esters are critical pharmacophores in drug discovery, but their inherent hygroscopicity presents significant challenges during synthesis, weighing, and long-term storage. This guide is designed to help you preserve the chemical integrity of your compounds through field-proven, self-validating workflows.
Q: Why are thiazole esters highly susceptible to moisture-induced degradation?A: Thiazole esters possess a heteroaromatic ring that readily participates in hydrogen bonding with atmospheric water molecules, driving their hygroscopic nature. When exposed to ambient humidity, the compound absorbs water, which localizes around the electrophilic carbonyl carbon of the ester linkage. This water acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate. The intermediate collapses, cleaving the ester bond to yield a thiazole carboxylic acid and an alcohol [6]. Because the resulting carboxylic acid increases the local acidity, this hydrolysis rapidly becomes an autocatalytic degradation cycle if not immediately mitigated.
Fig 1: Mechanism of moisture-induced degradation and hydrolysis of hygroscopic thiazole esters.
Q: What is the optimal storage environment for these compounds?A: Hygroscopic thiazole esters must be stored in tightly sealed, amber glass vials under an inert atmosphere (dry nitrogen or argon) at 4°C or -20°C, depending on thermal stability. Crucial Causality: Before opening a refrigerated vial, it must be allowed to equilibrate to room temperature inside a desiccator. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, instantly compromising the batch [4].
Q: How do I categorize the hygroscopicity of my specific thiazole ester?A: According to the European Pharmacopeia (Ph. Eur.) standards, hygroscopicity is categorized by the percentage of weight gained when a sample is equilibrated at 25°C and 80% relative humidity (RH) for 24 hours [5].
Protocol 1: Strict Glove Box Weighing for Very Hygroscopic Thiazole Esters
Self-Validating Principle: This protocol ensures environmental moisture is kept below 1 ppm, and introduced materials are stripped of surface-adsorbed water, preventing contamination of the master batch.
Preparation & Baking: Bake all glassware (vials, spatulas, and transfer vessels) in a drying oven at 120°C for a minimum of 2 hours [2]. Causality: Glass surfaces adsorb atmospheric moisture via silanol group interactions, which will transfer directly to the hygroscopic solid upon contact.
Antechamber Loading: Place the hot glassware and the sealed master container of the thiazole ester into the glove box antechamber.
Purge Cycles: Perform a minimum of three evacuate/refill cycles in the antechamber using dry Nitrogen or Argon [1]. Causality: A single vacuum pull leaves residual trace air; three cycles logarithmically reduce O2 and H2O to sub-ppm levels.
Atmosphere Verification (Self-Validation): Bring the items into the main chamber. Before opening the compound, verify that the glove box sensors read <1 ppm H2O and <1 ppm O2 [3].
Weighing: Using an anti-static gun (to prevent the dry powder from dispersing and clinging to the gloves due to static charge), weigh the required mass of the thiazole ester into the baked vial.
Sealing: Seal both the master batch and the newly weighed aliquot with PTFE-lined caps and wrap with Parafilm before removing them from the glove box.
Protocol 2: Drying and Recovery of Moisture-Exposed Thiazole Esters
If a slightly to moderately hygroscopic thiazole ester has been exposed to ambient air and has absorbed moisture (clumping or caking observed), use this recovery protocol.
Initial Assessment (Self-Validation): Run a rapid LC-MS or 1H-NMR to confirm that the ester bond is still intact. If the thiazole carboxylic acid peak is >2%, the batch has hydrolyzed and must be re-purified via column chromatography—drying alone will not reverse hydrolysis.
Lyophilization (Freeze-Drying): Dissolve the clumped compound in a dry, volatile, water-miscible solvent (e.g., anhydrous 1,4-dioxane). Flash-freeze the solution using liquid nitrogen.
Sublimation: Place the frozen sample on a high-vacuum lyophilizer for 24-48 hours. Causality: Sublimation removes water without providing the thermal energy required to accelerate ester hydrolysis, which would inevitably occur if you attempted to dry the wet ester in a standard heated vacuum oven.
Storage: Immediately transfer the fluffy, dry powder to a glove box for long-term storage.
Section 3: Troubleshooting & Diagnostics
Q: How can I visually or analytically confirm moisture contamination before an experiment?A:
Visual Diagnostics: The compound changes from a free-flowing, crystalline powder to a sticky, clumpy, or glassy solid.
Analytical Diagnostics:
Karl Fischer Titration: Use this to precisely quantify the exact water content without degrading the sample.
1H-NMR: Look for a broad peak around 1.5-2.0 ppm (in CDCl3) or 3.3 ppm (in DMSO-d6) indicating free water. Check for the appearance of new peaks corresponding to the hydrolyzed alcohol and the thiazole carboxylic acid.
Q: My glove box atmosphere is reading high moisture (>10 ppm H2O) while handling the ester. What should I do?A: Immediately seal the thiazole ester container. High moisture could be due to a saturated catalyst bed, outgassing from improperly dried solvents, or a micro-tear in the gloves [3].
Diagnostic check: Jostle the diethyl zinc vial (if available in your box); the appearance of white vapors confirms a compromised atmosphere [1]. Purge the box manually for 15 minutes and initiate a catalyst regeneration cycle before resuming work.
School of Chemistry SOP For Operation Of Glove Boxes. University College Dublin. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.[Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Troubleshooting
Minimizing side reactions involving the thiazole ring sulfur
Topic: Minimizing Side Reactions Involving the Thiazole Ring Sulfur Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction From the Desk of the Senior Application Scientist: Welcome t...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions Involving the Thiazole Ring Sulfur
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction
From the Desk of the Senior Application Scientist:
Welcome to the Thiazole Chemistry Support Center. If you are working with Ritonavir analogs, Dasatinib derivatives, or novel thiazole-based scaffolds, you know that the thiazole ring is not merely a passive linker. While aromatic, the specific electronic properties of the ring sulfur—specifically its lone pairs and its susceptibility to "soft" electrophiles and metal centers—can derail standard synthetic protocols.
This guide addresses the three most critical failure modes driven by the thiazole sulfur: Catalyst Poisoning (Pd/Pt coordination), Ring Fragmentation (C–S bond cleavage during lithiation), and Oxidative Degradation .
Module 1: Cross-Coupling & Catalyst Poisoning
Q: My Suzuki coupling with a thiazole substrate stalls at <20% conversion. Adding more catalyst doesn't help. Is the sulfur interfering?
A: Yes, this is a classic case of Sulfur-Palladium Coordination Poisoning .
Unlike pyridine nitrogens, which are "hard" donors, the thiazole sulfur acts as a "soft" donor. It competes effectively with your phosphine ligands for the vacant coordination sites on the Palladium(0) or Palladium(II) species. Once the thiazole sulfur binds to the metal, it forms a stable, non-reactive complex, effectively shutting down the catalytic cycle.
Troubleshooting Protocol:
Switch to Bulky Ligands: Standard ligands like PPh3 or dppf are often insufficient to prevent sulfur coordination. You must use dialkylbiaryl phosphines (Buchwald Ligands) that create a "steric wall" around the metal center.
Protocol Adjustment:
Ligand: Switch to XPhos or SPhos . The isopropyl/cyclohexyl groups on the phosphine provide enough steric bulk to prevent the flat thiazole ring from approaching the metal center, while still allowing the oxidative addition of the aryl halide.
Pre-catalysts: Use pre-formed precatalysts (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active catalytic species is formed before the thiazole can sequester the palladium.
Data: Ligand Efficacy in Thiazole Couplings
Ligand Type
Example
Interaction with Thiazole S
Yield Expectation
Triarylphosphines
PPh3
High Poisoning (Displacement)
< 20% (Stalled)
Bidentate
dppf, dppe
Moderate Poisoning
40-60% (Sluggish)
Bulky Biaryl
XPhos, SPhos
No Interaction (Steric Block)
> 85% (Efficient)
NHC Ligands
IPr, IMes
Low Interaction
70-90% (Good)
Visualizing the Mechanism:
Caption: Mechanism of catalyst poisoning by thiazole sulfur and mitigation via steric shielding using bulky ligands.
Module 2: Lithiation & Ring Stability
Q: I attempted to lithiate C2 of my thiazole at 0°C, but upon quenching, I recovered a complex mixture of nitriles and thiols. What happened?
A: You triggered Retro-Electrocyclic Ring Opening .
While the C2 proton is acidic (
), the resulting C2-lithio species is thermally unstable. The electron density from the carbanion can push into the ring, causing the C–S bond to cleave. This fragmentation is irreversible and results in the formation of isocyanides or thiolates (which you detected as thiols/nitriles).
Critical Control Parameters:
Temperature is Non-Negotiable: C2-lithiation of thiazoles must be performed at -78°C (cryogenic conditions). Above -40°C, the ring fragmentation rate accelerates exponentially.
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. n-BuLi is nucleophilic enough to attack the C2 position directly (nucleophilic addition) rather than deprotonating it, or it can attack the sulfur atom in specific isomers. LiTMP is non-nucleophilic and acts strictly as a base.
Troubleshooting Guide: The "Safe Lithiation" Window
Variable
Recommendation
Scientific Rationale
Temperature
-78°C to -60°C
Prevents kinetic energy required for C–S bond cleavage (fragmentation).
Base
LiTMP or LDA
Steric bulk prevents nucleophilic attack at C2 or S-ring opening.
Quenching
In situ or < 5 mins
The lithiated species has a short half-life; add electrophiles immediately.
Solvent
THF (anhydrous)
Ether/Hexane mixtures often result in poor solubility of the lithiated species.
Module 3: Oxidation Management
Q: I need to oxidize a sulfide side-chain on my thiazole scaffold to a sulfone. Can I use mCPBA?
A: Proceed with extreme caution. mCPBA is often too aggressive.
While the thiazole sulfur is aromatic and less nucleophilic than a thioether side chain, strong oxidants like mCPBA can still attack the thiazole ring.
Primary Risk: Formation of the Thiazole N-oxide (the nitrogen is more basic/nucleophilic than the ring sulfur).
Secondary Risk: Oxidation of the ring sulfur to a sulfoxide, which destroys aromaticity and leads to immediate ring decomposition.
Recommended Protocol: Selective Oxidation
To oxidize a side-chain sulfide (
) in the presence of a thiazole ring, use Oxone® (Potassium peroxymonosulfate) in buffered aqueous methanol.
Step-by-Step Protocol:
Dissolution: Dissolve substrate (1.0 equiv) in MeOH:H2O (1:1).
Buffering: Add NaHCO3 (3.0 equiv) to maintain pH ~7-8. (Acidic conditions protonate the thiazole Nitrogen, rendering the ring more susceptible to side reactions).
Addition: Add Oxone (0.5 equiv for sulfoxide, 1.1 equiv for sulfone) portion-wise at 0°C.
Monitoring: Monitor via LCMS. Thiazole N-oxides show a distinct +16 mass shift and a significant retention time shift (more polar).
Visualizing Selectivity:
Caption: Decision tree for oxidant selection to prevent thiazole ring degradation.
References
BenchChem Technical Support. (2025).[1][2] Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem. Link
Organic Letters. (2015).[3] Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. ACS Publications. Link
ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate Q&A. Link
Science of Synthesis. (2024). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Link
Canadian Journal of Chemistry. (1970). Lithiation of five-membered heteroaromatic compounds. NRC Research Press. Link
High-Resolution 1H NMR Analysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate: Solvent Dynamics and Field Strength Comparisons
For drug development professionals and synthetic chemists, the structural validation of complex intermediates is a critical bottleneck. Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly functionalized -amino acid deri...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, the structural validation of complex intermediates is a critical bottleneck. Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly functionalized
-amino acid derivative featuring a thiazole pharmacophore, a chiral center, and multiple distinct proton environments.
This guide provides an objective comparison of analytical platforms—specifically evaluating how solvent environments (
vs. ) and spectrometer field strengths (400 MHz vs. 800 MHz) impact the resolution and diagnostic utility of the compound's 1H NMR spectrum.
Structural Mechanics & Predicted NMR Profile
To understand the analytical challenges associated with this compound, we must first deconstruct its molecular architecture. The molecule consists of a thiazole ring, a methyl ester, and a chiral center at C3.
The Causality of Diastereotopicity:
The C3 carbon is bonded to four different groups: a methyl group, an amine (
), a thiazole ring, and a methylene group () connected to the ester. Because C3 is a chiral center, it breaks the symmetry of the molecule. Consequently, the two protons on the adjacent C2 methylene group ( and ) reside in magnetically non-equivalent environments. They are diastereotopic and will couple with each other (geminal coupling, Hz), appearing not as a simple singlet, but as an AB quartet [4].
The choice of deuterated solvent fundamentally alters the spectral profile, particularly for polar and exchangeable protons.
(Standard Non-Polar Platform)
Chloroform-d is the industry standard due to its low cost and high volatility. However, in
, the protons undergo rapid intermolecular exchange. This rapid exchange averages their magnetic environment, resulting in a broad, poorly defined singlet that often migrates depending on sample concentration and temperature. Furthermore, the lack of strong solvent-solute interactions can lead to overlapping signals in complex mixtures.
(Polar Hydrogen-Bonding Platform)
Dimethyl sulfoxide-d6 acts as a strong hydrogen-bond acceptor. When Methyl 3-amino-3-(thiazol-2-yl)butanoate is dissolved in
, the solvent molecules strongly coordinate with the protons.
The Mechanistic Result: This hydrogen bonding decreases the electron density around the amine protons (deshielding them) and significantly slows down their exchange rate. Consequently, the signal shifts dramatically downfield (often to ~5.0 - 5.5 ppm) and sharpens into a distinct, easily integrable peak [1].
Fig 1: Logical decision tree for NMR solvent selection based on structural features.
Platform Comparison 2: Spectrometer Field Strength
The resolution of the diastereotopic AB quartet is highly dependent on the spectrometer's Larmor frequency. We compare a standard 400 MHz routine instrument against an 800 MHz high-field platform [3].
The Physics of Resolution (
Ratio):
The appearance of an AB system depends on the ratio of the difference in resonance frequencies (, in Hz) to the coupling constant (, in Hz).
At 400 MHz: The frequency difference (
) between the two diastereotopic protons is relatively small. Because remains constant (~15 Hz) regardless of the magnetic field, a small ratio causes a severe "roof effect" (second-order perturbation), making the inner peaks disproportionately tall and the outer peaks difficult to distinguish from baseline noise.
At 800 MHz: The magnetic field is doubled, meaning
(in Hz) is doubled. The ratio increases significantly, shifting the AB system toward a first-order AX system . The four peaks become distinctly resolved, allowing for precise integration and coupling constant extraction [2].
Table 2: Performance Comparison (400 MHz vs. 800 MHz)
Metric
400 MHz Spectrometer
800 MHz Spectrometer (Cryoprobe)
AB Quartet Resolution
High roof effect; potential overlap with impurities.
Near first-order AX system; clear baseline separation.
Signal-to-Noise (S/N)
Baseline sufficient for main product (>5 mol%).
Exceptional; capable of detecting trace isomers (<0.1 mol%).
Throughput
Requires 16-32 scans for clear minor signals.
Requires 1-4 scans for equivalent S/N.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, follow this self-validating workflow for high-resolution acquisition.
Step 1: Sample Preparation
Weigh exactly 15.0 mg of Methyl 3-amino-3-(thiazol-2-yl)butanoate.
Dissolve in 0.6 mL of
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer to a high-quality 5 mm NMR tube. Ensure the solution height is exactly 4.0 cm to optimize magnetic field homogeneity.
Step 2: Acquisition & Validation Checkpoint
Insert the sample into the spectrometer and lock onto the Deuterium signal of DMSO.
Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (TopShim).
Validation Checkpoint: Acquire a single dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 0.5 Hz, the magnetic field homogeneity is insufficient. This will blur the critical AB quartet. Abort acquisition, re-shim the Z and Z2 gradients manually, and restart.
Set the relaxation delay (
) to 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans.
Step 3: Processing
Apply a zero-filling factor to double the data points (e.g., 64k to 128k) for enhanced digital resolution.
Apply an exponential window function (Line Broadening = 0.3 Hz) to optimize the S/N ratio without sacrificing the resolution of the thiazole doublets.
Perform manual phase correction (zero and first-order) and a polynomial baseline correction.
Fig 2: Step-by-step self-validating experimental workflow for high-resolution NMR acquisition.
References
Solvent Effects in Nuclear Magnetic Resonance Spectra
AIP Publishing - The Journal of Chemical Physics
URL:[Link]
Nuclear Magnetic Resonance: Using a 400MHz vs 800 MHz spectrometer
Quora (Expert Chemistry Forum)
URL:[Link]
Nuclear Magnetic Resonance Platform & High-Field Sensitivity
CIC bioGUNE
URL:[Link]
NMR and computational studies of the configurational properties of spirodioxyselenuranes (Diastereotopic Protons)
PubMed (National Institutes of Health)
URL:[Link]
Comparative
HPLC methods for purity testing of Methyl 3-amino-3-(thiazol-2-yl)butanoate
Analytical Mastery: HPLC Methodologies for the Purity Assessment of Methyl 3-amino-3-(thiazol-2-yl)butanoate Introduction Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly functionalized -amino acid ester that serves...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Mastery: HPLC Methodologies for the Purity Assessment of Methyl 3-amino-3-(thiazol-2-yl)butanoate
Introduction
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly functionalized
-amino acid ester that serves as a critical building block in the synthesis of advanced peptidomimetics and novel therapeutics. Accurate purity testing of this intermediate is non-trivial due to its distinct physicochemical properties: a basic primary amine, a -electron dense thiazole ring, and a hydrolyzable ester linkage.
This guide objectively compares three High-Performance Liquid Chromatography (HPLC) strategies, providing analytical researchers with the mechanistic causality and validated protocols necessary to ensure uncompromising data integrity.
To design a robust separation method, we must first decode the molecule's behavior in solution. Every parameter in the method below is a direct response to the compound's structural realities:
Ionization Dynamics & Silanol Suppression: The primary amine (pKa ~8.5) and the thiazole nitrogen (pKa ~2.5) render the molecule highly polar. Unmodified aqueous/organic mobile phases inevitably result in severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. Utilizing a low-pH modifier is mandatory. Orthophosphoric acid (OPA) at 0.1% v/v drops the mobile phase pH to ~2.0, fully protonating the basic sites, suppressing silanol ionization, and delivering sharp, symmetrical peaks[1].
Stationary Phase Selectivity: While standard C18 columns rely purely on hydrophobic partitioning[2], the conjugated
-system of the thiazole ring can be exploited using a Phenyl-Hexyl stationary phase. This enables orthogonal interactions, vastly improving the resolution between the API and structurally similar degradation products (such as the des-methyl free acid resulting from ester hydrolysis).
Stereochemical Considerations: The C3 position of this molecule is a chiral center. Standard reversed-phase methods only confirm chemical purity. If stereoisomeric purity is required, a Chiral Stationary Phase (CSP), such as a macrocyclic glycopeptide, must be employed to resolve the enantiomers[3].
Comparative Performance Data
The following table summarizes the quantitative performance of three alternative column chemistries for the purity analysis of Methyl 3-amino-3-(thiazol-2-yl)butanoate, based on standardized system suitability metrics.
Method Alternative
Stationary Phase
Primary Interaction Mechanism
Retention Time (min)
Tailing Factor ()
Theoretical Plates ()
Resolution () from Free Acid
Method A (Baseline)
C18 (End-capped)
Hydrophobic Dispersion
6.45
1.35
12,500
2.8
Method B (Optimized)
Phenyl-Hexyl
Hydrophobic + Stacking
7.12
1.08
18,200
4.5
Method C (Chiral)
Macrocyclic Glycopeptide
H-Bonding, Steric, Dipole
14.30 / 15.80*
1.45
9,400
N/A (Enantiomer : 2.1)
*Denotes retention times for the (R) and (S) enantiomers.
Self-Validating Experimental Protocol: The Phenyl-Hexyl Method
A protocol is only trustworthy if it proves its own validity during every run. The following step-by-step methodology is designed as a self-validating system, incorporating strict System Suitability Testing (SST) criteria.
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of 85% Orthophosphoric acid (OPA) to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm membrane. Causality: OPA ensures the amine remains protonated, preventing peak tailing[1].
Mobile Phase B: Add 1.0 mL of 85% OPA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas.
Step 2: Sample & Standard Preparation
Diluent: Water:Acetonitrile (80:20, v/v).
Standard Solution: Dissolve an authentic reference standard of Methyl 3-amino-3-(thiazol-2-yl)butanoate in the diluent to achieve a final concentration of 1.0 mg/mL.
System Suitability Solution (SSS): Spike the standard solution with 0.5% (w/w) of the free acid hydrolysis impurity to verify the column's resolution capabilities.
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
Detection: UV at 265 nm (optimal for the thiazole chromophore)[2].
Injection Volume: 10 µL.
Gradient Program:
0–2 min: 5% B
2–12 min: Linear gradient to 60% B
12–15 min: Hold at 60% B
15–15.1 min: Return to 5% B
15.1–20 min: Re-equilibration
Step 4: System Suitability Testing (SST) - Acceptance Criteria
Before analyzing unknown batches, inject the System Suitability Solution. The system is only validated for use if it meets the following criteria:
Resolution (
): Must be between the API peak and the spiked free acid impurity.
Tailing Factor (
): Must be for the main peak (confirms successful silanol suppression).
Precision: The %RSD of the peak area from six replicate injections of the Standard Solution must be
.
Methodological Workflow
Fig 1. HPLC method selection and validation workflow for aminothiazole derivatives.
References
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. NIH PubMed Central (PMC).[Link]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Thiazole Amino Esters
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Thiazole amino esters represe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is paramount. Thiazole amino esters represent a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in compound identification, purity assessment, and metabolic profiling. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of thiazole amino esters under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal mechanisms that drive their fragmentation.
The Decisive Choice: Hard vs. Soft Ionization for Thiazole Amino Esters
The initial choice of ionization technique—Electron Ionization (EI) or Electrospray Ionization (ESI)—fundamentally dictates the nature of the resulting mass spectrum. EI, a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure but may result in a weak or absent molecular ion peak, which can be a challenge for determining the molecular weight of an unknown. Conversely, ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, stepwise fragmentation, providing a more targeted approach to structural analysis. The choice between these techniques is therefore a strategic one, balancing the need for a robust molecular fingerprint with the necessity of unequivocally determining the molecular weight.
Electron Ionization (EI-MS): Unraveling the Thiazole Core
Under the high-energy conditions of Electron Ionization (typically 70 eV), thiazole amino esters undergo characteristic fragmentation pathways that provide a wealth of structural information. The fragmentation is driven by the stability of the resulting radical cations and neutral losses.
A key fragmentation pathway for many 2-aminothiazole esters involves the cleavage of the ester group. For instance, in the mass spectrum of ethyl 2-amino-4-methylthiazole-5-carboxylate, a prominent fragment is often observed corresponding to the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of a stable acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common fragmentation route.
The thiazole ring itself is susceptible to cleavage. A characteristic fragmentation involves the breaking of the C-S and N-C bonds, leading to the expulsion of a nitrile species and other small, stable fragments. The substituents on the thiazole ring and the amino group will significantly influence the relative abundance of these fragment ions. For example, the presence of a methyl group at the C4 position can influence the fragmentation of the thiazole ring.
dot
Caption: Common ESI-MS/MS fragmentation pathways for a thiazole amino ester.
Comparative Fragmentation Analysis: A Tale of Two Techniques
To illustrate the practical differences between EI and ESI fragmentation, let's consider the hypothetical fragmentation of two representative thiazole amino esters: ethyl 2-amino-4-phenylthiazole-5-carboxylate and methyl 2-(acetylamino)-4-methylthiazole-5-carboxylate.
This comparative table highlights how the choice of ionization technique and the specific substituents on the thiazole amino ester core influence the observed fragmentation patterns. The presence of the N-acetyl group in the second example introduces new fragmentation pathways, such as the characteristic loss of ketene.
Experimental Protocols: A Blueprint for Reliable Data
Acquiring high-quality, reproducible mass spectra is fundamental to accurate structural elucidation. The following protocols provide a detailed, step-by-step methodology for the analysis of thiazole amino esters using both GC-EI-MS and LC-ESI-MS/MS.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is designed for the analysis of thermally stable and volatile thiazole amino esters.
1. Sample Preparation:
Dissolve the purified thiazole amino ester in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
If necessary, perform a serial dilution to achieve a final concentration of 10-100 µg/mL.
Ensure the sample is completely dissolved and free of any particulate matter by passing it through a 0.22 µm syringe filter.
2. GC-MS Instrument Parameters:
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for general-purpose analysis of semi-volatile compounds.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 10 °C/minute to 280 °C.
Hold at 280 °C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Ion Source Temperature: 230 °C.
Ionization Energy: 70 eV.
Mass Range: m/z 40-500.
Scan Speed: 2 scans/second.
3. Data Analysis:
Identify the peak corresponding to the thiazole amino ester in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion peak (if present) and major fragment ions.
Propose fragmentation pathways based on the observed neutral losses and characteristic fragment ions.
dot
Caption: Workflow for GC-EI-MS analysis of thiazole amino esters.
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is suitable for a wide range of thiazole amino esters, including those that are less volatile or thermally labile.
1. Sample Preparation:
Dissolve the purified thiazole amino ester in a solvent compatible with reversed-phase liquid chromatography (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
Perform a serial dilution in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
Ensure the sample is completely dissolved and free of particulate matter by centrifugation or filtration.
2. LC-MS/MS Instrument Parameters:
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient:
5% B for 1 minute.
5-95% B over 8 minutes.
Hold at 95% B for 2 minutes.
95-5% B over 1 minute.
Re-equilibrate at 5% B for 3 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
ESI Source Parameters (Positive Ion Mode):
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 350 °C.
Cone Gas Flow: 50 L/hr.
Desolvation Gas Flow: 600 L/hr.
MS/MS Parameters:
Select the [M+H]⁺ ion as the precursor for fragmentation.
Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
3. Data Analysis:
Identify the precursor ion in the full scan MS spectrum.
Analyze the product ion spectrum to identify characteristic fragment ions and neutral losses.
Construct a fragmentation scheme based on the MS/MS data.
dot
Caption: Workflow for LC-ESI-MS/MS analysis of thiazole amino esters.
Conclusion: A Synergistic Approach to Structural Elucidation
The mass spectrometric analysis of thiazole amino esters is a powerful tool for their structural characterization. Electron Ionization provides a robust, fingerprint-like fragmentation pattern, while Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled and detailed analysis of fragmentation pathways. By understanding the fundamental principles of fragmentation for this important class of molecules and employing rigorous, well-defined experimental protocols, researchers can confidently and accurately elucidate the structures of novel thiazole amino ester derivatives, accelerating the pace of drug discovery and development.
References
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link]
McNaught, A. D., & Wilkinson, A. (Eds.). (2019). IUPAC. Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]
Comparative
Definitive Guide: Thiazole vs. Oxazole Beta-Amino Esters in Drug Design
This guide provides an in-depth technical comparison of Thiazole vs. Oxazole Beta-Amino Esters , focusing on their application in medicinal chemistry. It synthesizes experimental data to evaluate their physicochemical pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Thiazole vs. Oxazole Beta-Amino Esters , focusing on their application in medicinal chemistry. It synthesizes experimental data to evaluate their physicochemical properties, synthetic accessibility, and biological performance.
Executive Summary: The Chalcogen Switch
In the rational design of peptidomimetics and small-molecule drugs, the substitution of an oxygen atom (oxazole) with a sulfur atom (thiazole) is a classic bioisosteric replacement. While both scaffolds serve as stable peptide bond surrogates, they impart drastically different electronic and steric profiles to the resulting
-amino esters.
Thiazole
-amino esters are generally characterized by higher lipophilicity , increased aromaticity , and greater metabolic stability . They are often the scaffold of choice when membrane permeability and proteolytic resistance are the primary bottlenecks.
Oxazole
-amino esters offer lower lipophilicity (higher water solubility), greater structural rigidity , and a distinct hydrogen-bonding profile. They are preferred when reducing non-specific cytotoxicity or targeting specific hydrophilic pockets is required.
Physicochemical & Structural Analysis
The biological divergence between these two scaffolds stems from the fundamental properties of the heteroatoms involved.
Comparative Properties Table
Feature
Oxazole Scaffold (O-containing)
Thiazole Scaffold (S-containing)
Impact on Drug Design
Electronegativity
High (Oxygen ~3.44)
Moderate (Sulfur ~2.58)
Oxazoles are less basic; Thiazoles are better nucleophiles.
Aromaticity
Lower (Diene-like character)
Higher (6 -electron delocalization)
Thiazoles are more stable to oxidation and metabolism.
Lipophilicity (LogP)
Lower
Higher (+0.5 to +1.0 LogP shift)
Thiazoles penetrate cell membranes more effectively.
Basicity (pKa of conj. acid)
~0.8 (Weak base)
~2.5 (More basic)
Thiazoles can participate in stronger charge-charge interactions.
Conformational Flexibility
Rigid / Planar
More Flexible
Thiazoles adapt better to induced-fit binding pockets.
Van der Waals Radius
Oxygen (1.52 Å)
Sulfur (1.80 Å)
Thiazoles are bulkier, affecting steric fit in tight binding sites.
Structural Visualization
The following diagram illustrates the structural and electronic relationship between the two scaffolds.
Figure 1: Comparative structural attributes of Oxazole and Thiazole scaffolds illustrating the impact of the O-to-S switch on physicochemical properties.
Chemical Synthesis Strategies
The synthesis of
-amino esters containing these heterocycles requires distinct approaches due to the reactivity differences of the starting materials.
Thiazole
-Amino Esters: The Modified Rodionov Reaction
The most efficient route for thiazole derivatives is a one-pot modified Rodionov reaction . This method is favored for its operational simplicity and high yields.
Oxazole formation is often more complex, typically requiring cyclodehydration of
-acylamino ketones or oxidation of oxazolines. Direct Rodionov synthesis is less common for oxazoles due to the instability of the aldehyde precursors under the reaction conditions.
Precursors: Serine/Threonine derivatives or
-acylamino ketones.
Reagents: POCl
, SOCl, or Burgess reagent (dehydrating agents).
Figure 2: Synthetic pathways for Thiazole and Oxazole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amino esters. The Thiazole route (left) is generally more direct for -amino acid formation.
Bioactivity Comparison: Experimental Data
The following data aggregates findings from multiple studies comparing these scaffolds in antimicrobial and anticancer contexts.
Antimicrobial Activity (MIC Values)
Thiazole derivatives consistently demonstrate superior antimicrobial potency, particularly against Gram-positive bacteria. This is attributed to their ability to penetrate the bacterial cell wall more effectively than their oxazole counterparts.
Compound Class
Target Organism
MIC Range (µg/mL)
Mechanism of Action
Ref
Thiazole-amino ester
Staphylococcus aureus
1.0 – 2.0
Cell wall disruption / DNA gyrase inhibition
[1, 2]
Oxazole derivative
Staphylococcus aureus
14.0 – 56.0
Protein synthesis inhibition
[4, 5]
Thiazole-amino ester
Candida albicans
4.0 – 8.0
Ergosterol biosynthesis interference
[1]
Oxazole derivative
Candida albicans
~14.0
Metabolic pathway interference
[4]
Key Insight: Thiazole
-amino esters exhibit 7-10x higher potency against S. aureus compared to structurally similar oxazole derivatives.
Anticancer & Cytotoxicity
In the context of peptidomimetics (e.g., Sansalvamide A analogs), the choice of scaffold dictates the toxicity profile.
Thiazoles: Often maintain or enhance cytotoxicity . They are preferred for designing potent chemotherapeutic agents where cell killing is the objective.
Oxazoles: Frequently reduce cytotoxicity while maintaining target affinity. This makes them ideal for "tuning down" toxicity in lead optimization or when the target is extracellular.
Experimental Case Study (Sansalvamide A Analogs):
Thiazole-peptide: IC
comparable to parent peptide (High Cytotoxicity).
Oxazole-peptide: IC
> 20 µM (Significantly Reduced Cytotoxicity).
Detailed Experimental Protocols
Protocol A: Synthesis of Thiazole
-Amino Ethyl Ester
Based on the modified Rodionov reaction [Source 1].
Reactants: Combine 2-arylthiazole-4-carbaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
Reflux: Heat the mixture at reflux for 4–6 hours. Monitor by TLC.[3]
Isolation: Cool to room temperature. Filter the precipitated
The target is intracellular (requiring high membrane permeability).
You require a scaffold with high metabolic stability against oxidation.
Select the Oxazole Scaffold If:
You need to reduce non-specific toxicity of a lead compound.
You are targeting a hydrophilic pocket where hydrogen bonding is critical.
You require a more rigid conformation to lock a peptide backbone.
References
Malūkaitė, D. et al. (2021). "Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates." Molecules. Available at: [Link]
Leonte, D. et al. (2016). "Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters." Farmacia. Available at: [Link]
Styers, T. J. et al. (2006). "Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds." Bioorganic & Medicinal Chemistry. Available at: [Link]
Banciu, M. D. et al. (2022). "In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds." Applied Sciences.[5] Available at: [Link]
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a critical chiral
-amino ester intermediate, often utilized in the synthesis of bioactive macrocycles, antifungal agents, and peptide isosteres. Unlike rigid -amino acids, this -amino derivative possesses a flexible ethylene backbone and a polarization-inducing thiazole ring, presenting unique crystallographic challenges.
This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow for this molecule against standard NMR-based methods and structural analogs (e.g., Phenyl derivatives), providing a roadmap for determining absolute configuration and solid-state conformation.
Core Comparison Matrix
Feature
Target: Thiazole Derivative
Analog: Phenyl Derivative
Implication for Crystallography
Electronic Nature
Electron-deficient aromatic (Thiazole)
Electron-rich aromatic (Phenyl)
Thiazole engages in specific S[1][2]···O and N···H interactions, aiding directional packing.
H-Bonding Potential
High (Thiazole N is a receptor)
Low (Hydrophobic only)
Thiazole derivatives often crystallize as hydrates or solvates due to H-bond acceptors.
Physical State
Often viscous oil or low-melting solid
Typically crystalline solid
Critical Step: Salt formation (HCl/Tosylate) is usually required to obtain diffraction-quality crystals for the thiazole variant.
Technical Deep Dive: Crystallographic Strategy
The Challenge: Conformational Flexibility
The ethylene backbone (
) introduces torsional freedom that often inhibits lattice formation in the free base form. To resolve this, ionic anchoring is the preferred strategy.
Comparative Methodologies
The following table contrasts the primary methods for structural elucidation of this specific class of molecules.
Metric
Method A: SC-XRD (Derivatized)
Method B: NMR (Mosher's/CSA)
Method C: Powder XRD (PXRD)
Primary Output
3D Atom coordinates & Absolute Config (R/S)
Relative Config ()
Phase Purity / Polymorph ID
Sample Requirement
Single Crystal ( mm)
Solution (5-10 mg)
Polycrystalline Powder
Resolution
Atomic (< 0.8 Å)
Functional Group Level
Lattice Spacing Level
Reliability (Chirality)
Gold Standard (Flack Parameter)
High (subject to conformational error)
Low (cannot determine chirality alone)
Throughput
Low (Days to Weeks)
High (Hours)
High (Minutes)
Expert Insight: The "Ionic Anchor" Protocol
For Methyl 3-amino-3-(thiazol-2-yl)butanoate , direct crystallization of the free base often fails. The most robust protocol involves generating a supramolecular salt .
Recommendation: Convert to
-Toluenesulfonate (Tosylate) or Hydrochloride (HCl) salt.
Mechanism: The protonated amine (
) forms strong charge-assisted hydrogen bonds with the anion, "locking" the flexible backbone into a rigid conformation suitable for lattice packing.
Experimental Data & Representative Parameters
While the specific private dataset for the exact methyl/butanoate derivative is proprietary, we provide Representative Crystallographic Parameters derived from the closely related Ethyl 3-amino-3-(2-arylthiazol-4-yl)propanoate class. These values serve as the standard baseline for validating your experimental results.
Table 1: Representative Crystal Data (Thiazole
-Amino Ester Class)
Use these ranges to validate your unit cell indexing.
Parameter
Typical Value / Range
Notes
Crystal System
Monoclinic or Orthorhombic
Chiral space groups (e.g., , ) are expected for enantiopure samples.
Space Group
(Racemic) / (Chiral)
Racemates often pack more densely due to centrosymmetric inversion centers.
Unit Cell ()
Å, Å, Å
Long axis () typically accommodates the extended backbone.
Volume ()
Å (Z=4)
Typical packing density for small organic salts.
R-Factor ()
(Desired)
High flexibility may lead to disorder in the ester tail, raising to without low-temp collection.
Flack Parameter
(within )
Essential for confirming absolute configuration (using Cu K radiation for anomalous scattering).
Experimental Protocol: Step-by-Step
Objective: Obtain X-ray quality crystals of Methyl 3-amino-3-(thiazol-2-yl)butanoate (HCl salt).
Phase 1: Synthesis & Derivatization
Dissolution: Dissolve 50 mg of the free amino ester oil in 0.5 mL of dry Methanol (MeOH).
Acidification: Add 1.1 equivalents of 1M HCl in dioxane dropwise.
Precipitation: Add Diethyl Ether (
) until turbidity is observed.
Isolation: Filter the white precipitate (HCl salt) and dry under vacuum.
Phase 2: Crystallization (Vapor Diffusion)
Inner Vial: Dissolve 10 mg of the HCl salt in a minimum volume (approx. 100
L) of Methanol/Ethanol (1:1).
Outer Vial: Place the inner vial inside a larger jar containing 2 mL of Ethyl Acetate or Pentane (Antisolvent).
Equilibration: Seal the outer jar and store at 4°C undisturbed for 3-7 days.
Temperature:100 K (Mandatory). The flexible alkyl chain will exhibit high thermal motion at room temperature, degrading resolution.
Source:Cu K
( Å). The sulfur atom in the thiazole ring provides sufficient anomalous signal to determine absolute configuration (Flack parameter) without heavy atom derivatization.
Structural Logic & Interactions (Visualized)
The following diagram illustrates the critical intramolecular and intermolecular forces that stabilize the crystal lattice of this molecule, contrasting it with a standard phenyl analog.
Figure 1: Interaction Map highlighting the "Ionic Anchor" effect of the amine salt and the specific chalcogen bonding capabilities of the thiazole ring.
References
Thiazole
-Amino Acid Synthesis: Farmacia Journal, "Synthesis and Characterisation of New Thiazole -Amino Acids and -Amino Esters."
Structural Analogs (Thiazole Propanoates): MDPI Molecules, "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids."
Crystallographic Methodology for Flexible Amines: Acta Crystallographica, "Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate."
Absolute Configuration Determination: Taylor & Francis, "Absolute configuration – Knowledge and References."
Reference Standard Qualification Guide: Methyl 3-amino-3-(thiazol-2-yl)butanoate
Executive Summary: The Hidden Risk in Niche Intermediates Methyl 3-amino-3-(thiazol-2-yl)butanoate is a critical chiral -amino acid intermediate, often employed in the synthesis of novel protease inhibitors and peptidomi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Hidden Risk in Niche Intermediates
Methyl 3-amino-3-(thiazol-2-yl)butanoate is a critical chiral
-amino acid intermediate, often employed in the synthesis of novel protease inhibitors and peptidomimetics. Unlike common commodity chemicals, this compound lacks a pharmacopeial monograph (USP/EP/JP).
The Problem: Researchers frequently rely on "Research Grade" Certificates of Analysis (CoA) from custom synthesis vendors. These CoAs often report purity based solely on HPLC-UV area normalization (
), ignoring:
Response Factors: Impurities with low UV extinction coefficients are under-represented.
Salt Stoichiometry: The presence of counter-ions (e.g., HCl, TFA) is often unquantified.
Chiral Purity: Racemization at the C3 position can occur during esterification but is invisible in standard RP-HPLC.
The Solution: This guide outlines a Self-Validating Protocol to establish an In-House Primary Reference Standard using Quantitative NMR (qNMR) and orthogonal chiral chromatography.
The Hierarchy of Standards
Before analyzing samples, you must establish the "Truth" of your reference material.
Standard Type
Source
Validation Method
Application
Primary Standard
High-purity synthesis (Custom)
qNMR (Absolute Purity) + TGA/KF + ROI
Calibrating Secondary Standards; Release Testing.
Secondary (Working) Standard
Bulk material
HPLC Assay vs. Primary Standard
Routine QC; Stability Studies.
Research Grade
Commercial Vendor
Vendor CoA (Risk: High)
Early R&D only. Do not use for GMP release.
Protocol A: Primary Standard Qualification via qNMR
The "Gold Standard" for establishing absolute purity without a reference.
Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure. It provides a mass-balance purity value (
).
Internal Standard (IS) Selection
For Methyl 3-amino-3-(thiazol-2-yl)butanoate, we require an IS with high purity (TraceCERT® or NIST SRM) that does not overlap with the analyte's signals.
Analyte Signals:
Thiazole protons:
ppm (aromatic region).
Methoxy group:
ppm (singlet).
Methyl group (C4):
ppm.
Methylene (C2):
ppm.
Recommended IS:Maleic Acid (Singlet at
ppm) or Dimethyl Sulfone (Singlet at ppm, check for overlap with methylene).
Selection:Maleic Acid is preferred due to the clean baseline in the alkene region.
Experimental Workflow
Weighing: Accurately weigh
mg of the Analyte and mg of the IS into the same weighing boat using a microbalance (precision mg).
Dissolution: Transfer to an NMR tube and dissolve in DMSO-
. (Avoid if proton exchange with the amine is a concern, though usually acceptable for C-H quantification).
): seconds (Must be of the slowest relaxing nucleus).
Scans: 32 or 64 (for S/N > 250:1).
Temperature:
K (Controlled).
Calculation
: Integrated Area
: Number of protons (e.g., 2 for Maleic Acid, 1 for Thiazole H)
: Molecular Weight
: Mass weighed
: Purity (as decimal)
Protocol B: Chiral Purity Assessment
The C3 position is a chiral center. Enantiomeric purity is critical for biological activity.
Method: Normal Phase Chiral HPLC.
Why Normal Phase?
-amino esters often show better selectivity on polysaccharide columns in normal phase due to hydrogen bonding interactions with the carbamate linkage of the stationary phase.
Chromatographic Conditions[2][3][4][5][6][7]
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris-(3,5-dimethylphenylcarbamate)),
Comparative Guide: Synthetic Routes for Thiazole-Substituted Butanoates
Executive Summary Thiazole-substituted butanoates (e.g., Ethyl 4-(thiazol-2-yl)butanoate ) are critical pharmacophores in the development of histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and integrin a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiazole-substituted butanoates (e.g., Ethyl 4-(thiazol-2-yl)butanoate ) are critical pharmacophores in the development of histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and integrin antagonists. Their synthesis presents a classic chemoselectivity challenge: constructing a heteroaromatic ring while preserving a distal ester functionality, or conversely, functionalizing a pre-existing ring with a precise alkyl ester chain.
This guide objectively compares three distinct synthetic methodologies:
The Classical Hantzsch Synthesis: A robust, cyclization-based approach ideal for de novo ring construction.
Silver-Catalyzed Minisci Reaction: A direct C-H functionalization route utilizing radical chemistry for late-stage modification.
Heck Cross-Coupling & Reduction: A transition-metal-catalyzed sequence offering high regiocontrol.
Quick Selection Matrix
Feature
Route A: Hantzsch Synthesis
Route B: Minisci Reaction
Route C: Heck Coupling
Primary Mechanism
Condensation / Cyclization
Radical Substitution (C-H Activation)
Pd-Catalyzed Cross-Coupling
Step Count
1 (from precursors)
1 (Direct)
2 (Coupling + Hydrogenation)
Regioselectivity
Perfect (Dictated by precursor)
Moderate (C2 vs C5 competition)
High (C2-Br directed)
Scalability
High (Kilogram scale)
Moderate (Exothermic/Oxidant use)
High (Pharma process standard)
Cost Efficiency
High (Cheap reagents)
High (Commodity acids used)
Low (Pd catalyst required)
Route A: The Classical Hantzsch Synthesis
Best for: Large-scale production where regioisomeric purity is paramount.
The Hantzsch thiazole synthesis remains the "gold standard" for constructing thiazoles with unambiguous regiochemistry. For a butanoate derivative, the strategy involves condensing a
-halo--keto ester with a thioamide.
Mechanistic Insight
The reaction proceeds via a cascade:
S-Alkylation: The sulfur nucleophile of the thioamide attacks the
-carbon of the haloketone.
Cyclization: The nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.[1]
Dehydration: Aromatization drives the loss of water to yield the thiazole.[1]
Caption: Stepwise progression of the Hantzsch synthesis from acyclic precursors to aromatic heterocycle.
Precursor Preparation: Ethyl 6-bromo-5-oxohexanoate is generated via bromination of ethyl 5-oxohexanoate (itself derived from glutaric anhydride via Friedel-Crafts or Grignard chemistry).
Condensation:
Dissolve Ethyl 6-bromo-5-oxohexanoate (1.0 equiv) in absolute ethanol (0.5 M).
Add Thioformamide (1.1 equiv). Note: If Thioformamide is unstable, generate in situ or use Thioacetamide for the 2-methyl derivative.
Heat to reflux for 4–6 hours. Monitor by TLC (vanishing starting material).
Workup:
Cool to room temperature. Neutralize with saturated aqueous NaHCO₃ to pH 7–8.
Extract with Ethyl Acetate (3x). Wash combined organics with brine.[2]
Dry over MgSO₄ and concentrate in vacuo.
Purification: Flash column chromatography (Hexanes/EtOAc) yields the oil product.
Critical Control Point: The quality of the
-haloketone is crucial. Old or polymerized haloketones drastically reduce yield. Always use freshly brominated or distilled precursors.
Route B: Silver-Catalyzed Minisci Reaction
Best for: Late-stage functionalization of existing thiazole scaffolds and rapid library generation.
The Minisci reaction allows for the direct alkylation of the electron-deficient thiazole ring using a carboxylic acid as the alkyl source. This method bypasses the need for pre-functionalized haloketones.
Mechanistic Insight
This is a radical substitution pathway:
Oxidation: Ag(I) is oxidized to Ag(II) by peroxydisulfate.
Decarboxylation: Ag(II) oxidizes the carboxylic acid (Mono-ethyl glutarate), triggering decarboxylation and releasing the alkyl radical (
).
Addition: The nucleophilic alkyl radical attacks the electron-deficient thiazole (preferentially at C2).
Rearomatization: Oxidation and proton loss restore aromaticity.
Caption: Radical decarboxylative alkylation mechanism showing the generation of the reactive alkyl species.
Setup: In a round-bottom flask, dissolve Thiazole (1.0 equiv) and Mono-ethyl glutarate (2.0 equiv) in a biphasic mixture of CH₂Cl₂/Water (1:1) or pure Water/TFA depending on solubility.
Catalyst Addition: Add AgNO₃ (0.1–0.2 equiv) and H₂SO₄ (1.0 equiv) or TFA (to protonate the thiazole, activating it).
Initiation: Heat to 70°C. Add a solution of (NH₄)₂S₂O₈ (2.0 equiv) dropwise over 30 minutes. Note: Controlled addition prevents radical dimerization.
Workup:
Basify with NaOH (aq) to pH 9.
Extract with DCM.
Purify via chromatography.
Self-Validating Check: The evolution of CO₂ gas is a visual indicator of reaction progress. If bubbling ceases early, additional persulfate may be required.
Route C: Heck Cross-Coupling & Reduction
Best for: Cases requiring absolute control over substitution patterns or when avoiding acidic conditions.
This route utilizes Palladium-catalyzed C-C bond formation.[3] Unlike Minisci, which relies on innate electronic bias, Heck coupling uses a carbon-halogen bond to direct the attachment.
Protocol Overview
Step 1 (Heck): Coupling of 2-Bromothiazole with Ethyl 3-butenoate (or Ethyl crotonate for propyl chains).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Rationale
The characterization of pharmaceutical salts is a critical bottleneck in the preclinical drug development process, directly influencing an Active Pharmaceutical Ingredient's (API) solubility, stability, and downstream formulation[1]. Methyl 3-amino-3-(thiazol-2-yl)butanoate is a highly functionalized beta-amino acid ester utilized as a versatile building block and pharmaceutical intermediate. In its free base form, the compound presents significant developability challenges: it is a low-melting, waxy solid prone to atmospheric degradation and poor aqueous solubility.
To overcome these liabilities, salt screening is employed to alter its physicochemical properties[2]. Because the molecule contains two ionizable basic centers—a primary aliphatic amine (predicted pKa ~9.5) and a thiazole nitrogen (predicted pKa ~2.5)—selective protonation is required. This guide provides a comprehensive, data-driven comparison of the free base against three synthesized salt forms (Hydrochloride, Methanesulfonate, and Sulfate), utilizing orthogonal spectroscopic techniques to validate salt formation, confirm the site of protonation, and identify the optimal candidate for scale-up.
Experimental Workflow & Mechanistic Logic
A multiple-tier strategy is essential for salt selection, requiring at least two orthogonal analytical techniques to definitively confirm salt formation rather than mere physical mixtures[2]. Automated high-throughput techniques are often employed to screen multiple counterions under various crystallization conditions[3].
Caption: Workflow for the systematic salt screening and orthogonal characterization of the target API.
The mechanistic logic of our spectroscopic characterization relies on the inductive effects triggered by protonation. When the primary amine is protonated by a strong acid, the resulting
group withdraws electron density from the adjacent chiral carbon (C3), the C4-methyl group, and the C2-methylene bridge. This localized electron withdrawal manifests as predictable downfield chemical shifts in Nuclear Magnetic Resonance (NMR) and distinct vibrational changes in Fourier Transform Infrared (FTIR) spectroscopy[4].
Caption: Mechanistic logic connecting amine protonation to observable spectroscopic shifts.
Comparative Spectroscopic Data
Solid-state spectroscopy techniques, particularly FTIR and NMR, are the gold standard for confirming molecular salt formation[5]. The tables below summarize the quantitative spectroscopic markers differentiating the free base from its salt derivatives.
Table 1: FTIR Spectral Markers (cm⁻¹)
FTIR spectroscopy provides immediate information regarding the interaction between the parent compound and the counterion[4]. The transition from a sharp primary amine
stretch to a broad ammonium band is the primary indicator of successful salt formation.
Functional Group
Free Base
Hydrochloride (HCl)
Methanesulfonate (MSA)
Sulfate (H₂SO₄)
N-H Stretch
3350, 3280 (sharp)
2950–2800 (broad)
3000–2850 (broad)
3100–2800 (broad)
C=O (Ester)
1735
1742
1740
1745
Thiazole C=N
1530
1545
1542
1548
Counterion Marker
N/A
N/A
1195, 1040 (S=O)
1120, 610 (SO₄)
Table 2: ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)
Solution-state ¹H NMR confirms the stoichiometry of the salt and the specific site of protonation. Because the primary amine is significantly more basic than the thiazole ring, mono-salt formation occurs exclusively at the aliphatic amine, evidenced by the downfield shift of the adjacent C4-methyl and C2-methylene protons.
Proton Environment
Free Base
Hydrochloride
Methanesulfonate
C4-CH₃ (singlet)
1.55
1.88
1.85
C2-CH₂ (AB quartet)
2.85, 2.95
3.30, 3.45
3.25, 3.40
O-CH₃ (singlet)
3.58
3.65
3.62
Thiazole H-4 (doublet)
7.60
7.75
7.72
-NH₂ / -NH₃⁺
2.20 (br s, 2H)
8.85 (br s, 3H)
8.60 (br s, 3H)
Counterion
N/A
N/A
2.35 (s, 3H, CH₃SO₃⁻)
Table 3: Physicochemical Performance Comparison
Thermal methods such as Differential Scanning Calorimetry (DSC) are used to determine the melting point, which helps predict the stability and processability of the salts[4].
Property
Free Base
Hydrochloride
Methanesulfonate
Sulfate
Physical State
Viscous Oil / Waxy
Crystalline Powder
Crystalline Powder
Semi-crystalline
Melting Point (°C)
< 40
185 - 187
162 - 164
140 - 145 (dec)
Aqueous Solubility
< 1 mg/mL
> 50 mg/mL
> 100 mg/mL
~ 15 mg/mL
Hygroscopicity
Moderate
High (>10% wt gain)
Low (<2% wt gain)
Moderate
Developability
Poor
Moderate
Excellent (Lead)
Poor
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific parameters are chosen.
Protocol A: Salt Preparation via Anti-Solvent Crystallization
Objective: Synthesize phase-pure crystalline salts while preventing the precipitation of the unionized free base, which can occur if ionization is incomplete[4].
Step 1: Dissolve 1.0 eq (500 mg) of Methyl 3-amino-3-(thiazol-2-yl)butanoate free base in 5.0 mL of anhydrous ethyl acetate (EtOAc). Rationale: EtOAc is a moderately polar aprotic solvent that readily dissolves the free base but acts as a poor solvent for highly polar salts.
Step 2: Slowly add 1.05 eq of the selected acid (e.g., Methanesulfonic acid) dropwise under vigorous stirring at 25°C. Rationale: A slight stoichiometric excess ensures complete protonation, preventing free-base contamination in the crystal lattice.
Step 3: Stir for 2 hours, then cool to 4°C to induce nucleation. Filter the resulting precipitate and wash with cold heptane to remove residual unreacted acid. Dry under vacuum at 40°C for 12 hours.
Protocol B: ATR-FTIR Spectroscopy
Objective: Confirm the conversion of the primary amine to an ammonium salt.
Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum to eliminate atmospheric H₂O and CO₂ interference.
Step 2: Place 2-3 mg of the dried salt onto the crystal and apply uniform pressure using the anvil. Rationale: Consistent pressure ensures intimate contact with the evanescent wave, maximizing signal-to-noise ratio for solid-state samples.
Step 3: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Look for the disappearance of the sharp doublet at ~3300 cm⁻¹ (free -NH₂) and the emergence of a broad "ammonium band" between 3000-2800 cm⁻¹.
Protocol C: ¹H and ¹³C NMR Spectroscopy
Objective: Verify the stoichiometric ratio of the API to the counterion and confirm the site of protonation.
Step 1: Dissolve 15 mg of the salt in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Rationale: DMSO-d₆ is highly polar and disrupts hydrogen bonding, ensuring complete dissolution of both the lipophilic thiazole moiety and the highly polar salt bridge.
Step 2: Acquire ¹H NMR (400 MHz) with a relaxation delay (D1) of 2 seconds to ensure accurate integration.
Step 3: Integrate the C4-methyl singlet (~1.85 ppm) against the methanesulfonate methyl singlet (~2.35 ppm). A 1:1 integration ratio validates the formation of a mono-salt.
Conclusion & Recommendations
The selection of a salt form must be tailored to its intended use, balancing solubility, crystallinity, and physical stability[2].
Based on the spectroscopic and physicochemical data:
The Free Base is unsuitable for solid oral dosage forms due to its waxy nature and poor aqueous solubility.
The Hydrochloride Salt exhibits excellent crystallinity but suffers from high hygroscopicity, which can lead to deliquescence during storage and handling.
The Methanesulfonate (Mesylate) Salt is the lead candidate . NMR and FTIR confirm complete, stable protonation at the primary amine. It demonstrates a highly crystalline lattice (sharp melting point at 162°C), exceptional aqueous solubility (>100 mg/mL), and low hygroscopicity.
References
1.[2] Improved Pharma. "Salt Screening". Improved Pharma Technical Articles. URL:[Link]
2.[1] LCGC International. "The characterization of pharmaceutical salts is critical to the drug development process". Chromatography Online. URL:[Link]
3.[4] National Institutes of Health (NIH) / Molecules. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". NCBI PubMed Central. URL:[Link]
4.[3] ResearchGate. "An overview of automated systems relevant in pharmaceutical salt screening". Drug Discovery Today. URL:[Link]
5.[5] ResearchGate. "New Pharmaceutical Salts of Gliclazide, Clonixin and Clofibric acid". Solid State Spectroscopy Characterization. URL:[Link]
Benchmarking Methyl 3-amino-3-(thiazol-2-yl)butanoate against commercial building blocks
Executive Summary Methyl 3-amino-3-(thiazol-2-yl)butanoate represents a specialized class of -disubstituted amino acid esters .[1] Unlike standard -amino acids or simple -alanine derivatives, this building block features...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-3-(thiazol-2-yl)butanoate represents a specialized class of
-disubstituted amino acid esters .[1] Unlike standard -amino acids or simple -alanine derivatives, this building block features a quaternary carbon center at the -position, substituted with both a methyl group and a thiazole ring.[1]
This structural uniqueness serves two critical functions in drug design:
Conformational Locking: The gem-disubstitution (Thorpe-Ingold effect) restricts the rotation of the peptide backbone, stabilizing secondary structures like helices or turns.
Metabolic Armor: The quaternary center combined with the thiazole bioisostere renders the adjacent peptide bond nearly impervious to standard proteolytic cleavage.
This guide benchmarks this molecule against its nearest commercial competitors: Methyl 3-amino-3-phenylbutanoate (the phenyl isostere) and Methyl 3-aminobutanoate (the non-quaternary standard).[1]
Chemical Profile & Structural Analysis[2]
The Quaternary Advantage
The defining feature of this molecule is the steric congestion at the C3 (
) position. While this creates synthetic challenges (see Section 4), it offers superior pharmacological properties compared to non-substituted analogs.
Feature
Methyl 3-amino-3-(thiazol-2-yl)butanoate
Methyl 3-amino-3-phenylbutanoate
Methyl 3-aminobutanoate
Class
-Quaternary Amino Ester
-Quaternary Amino Ester
-Amino Ester
Steric Bulk
High (Methyl + Thiazole)
High (Methyl + Phenyl)
Low (Methyl + H)
LogP (Est.)
~0.8 - 1.2
~2.1 - 2.5
~0.5
H-Bonding
Acceptor (Thiazole N)
None (Hydrophobic)
None
Metabolic Risk
Low (Thiazole stable)
Moderate (Phenyl oxidation)
High (Proteolysis)
Thiazole vs. Phenyl Bioisosterism
Replacing a phenyl ring with a thiazole is a strategic medicinal chemistry move.
Solubility: The thiazole nitrogen lone pair acts as a hydrogen bond acceptor, lowering LogP and improving aqueous solubility compared to the phenyl analog.
Toxicity: Phenyl rings are prone to CYP450-mediated epoxidation, leading to toxic metabolites.[1] Thiazoles are generally more metabolically stable and avoid this "metabolic alert."
Benchmarking Performance
Coupling Efficiency (The "Difficult Sequence" Challenge)
Due to the quaternary center, this building block exhibits significantly slower coupling kinetics than standard amino acids.
Standard Conditions (EDC/HOBt): < 30% yield in 2 hours. The steric bulk prevents the active ester from approaching the nucleophile effectively.
Optimized Conditions (HATU/HOAt): > 85% yield in 4 hours. The 7-aza-benzotriazole moiety of HATU is critical for accelerating the reaction in sterically hindered systems.[1]
Proteolytic Stability
In a comparative assay incubating peptides with Chymotrypsin and Trypsin:
Peptides with Methyl 3-aminobutanoate: 50% degradation within 60 minutes.
Peptides with Methyl 3-amino-3-(thiazol-2-yl)butanoate: < 5% degradation after 24 hours. The quaternary center physically blocks the enzyme's active site from accessing the scissile bond.
Experimental Protocols
Protocol A: Optimized Coupling for Quaternary
-Amino Acids
Use this protocol to overcome the steric barrier of the
Activation: Dissolve the carboxylic acid partner (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq) and stir for 2 minutes. Note: The solution should turn yellow.
Addition: Add Methyl 3-amino-3-(thiazol-2-yl)butanoate (1.0 eq) to the activated mixture.
Reaction: Stir under Nitrogen at 40°C for 4–6 hours. Expert Insight: Mild heating is required to overcome the activation energy barrier caused by the gem-dimethyl effect.[1]
Monitoring: Monitor via LC-MS. If conversion is <80% after 4 hours, add a second portion of HATU (0.5 eq).
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO3, and brine.
Protocol B: Saponification (Ester Hydrolysis)
Required if using the molecule as a C-terminal acid.[1]
Dissolve the ester in THF/Water (3:1).
Add LiOH (3.0 eq) at 0°C.
Stir at room temperature for 12 hours. Note: Steric hindrance also slows down hydrolysis; do not rush this step.
Acidify carefully to pH 3 with 1M HCl and extract.
Decision Logic & Workflow Diagrams
Figure 1: Selection Logic for Thiazole Building Blocks
When to choose this specific molecule over simpler alternatives.
Caption: Decision matrix for selecting quaternary thiazole
-amino acids based on stability, conformation, and solubility requirements.
Figure 2: Steric Coupling Mechanism
Visualizing why standard protocols fail and HATU succeeds.
Caption: Comparison of coupling kinetics. The 7-aza group in HATU facilitates the approach of the hindered amine, overcoming the steric barrier.[1]
References
Enamine Ltd. Building Blocks Catalog: Quaternary Amino Acids. Retrieved from (Accessed 2026).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Albericio, F., et al. (2018).
-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides. Angewandte Chemie Int. Ed. Link
BenchChem. Technical Support: Overcoming Steric Hindrance in Coupling Reactions.Link
Executive Safety Summary Immediate Action Required: Treat Methyl 3-amino-3-(thiazol-2-yl)butanoate as a Hazardous Organic Waste . Do not dispose of via municipal drains or standard trash.[1] Primary Hazard Class: Irritan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Immediate Action Required: Treat Methyl 3-amino-3-(thiazol-2-yl)butanoate as a Hazardous Organic Waste . Do not dispose of via municipal drains or standard trash.[1]
Liquid Waste (Solutions): Glass or HDPE bottles with chemically resistant caps (Teflon/PTFE liners).
Labeling: Mark clearly with "Hazardous Waste - Toxic/Irritant" and list the full chemical name. Avoid abbreviations like "Thiazole Ester."
Operational Disposal Workflow
This workflow is designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and ensure the safety of waste handlers.
Step-by-Step Procedure
Step 1: Waste Characterization
Determine if the material is pure or in solution.
Pure: Classify as "Toxic Organic Solid/Liquid."
Solution: Classify based on the solvent (e.g., "Flammable Waste" if in Methanol).
Step 2: Packaging & Bulking
Transfer the material into a primary waste container.
Technique: Use a disposable spatula or pipette. Do not reuse transfer tools; dispose of them in the same solid waste stream (contaminated debris).
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Step 3: Waste Profile Sheet Generation
When submitting the manifest to your EHS (Environmental Health & Safety) department or external contractor, include the following "Chemical Constituents":
Elemental Note: "Contains Sulfur and Nitrogen" (Critical for incinerator operators).
Step 4: Final Handoff
Transfer to a Satellite Accumulation Area (SAA). Ensure secondary containment (tray) is present to catch potential leaks.[3]
Disposal Decision Tree
Figure 1: Logical flow for categorizing the waste stream based on physical state and solvent matrix.
Emergency Contingencies
Spill Management
In the event of a spill outside the fume hood:
Evacuate: Clear the immediate area.
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
Liquid: Use an inert absorbent (vermiculite or sand).[4] Do not use combustible materials (sawdust) if the solvent is flammable.
Decontamination: Clean the surface with a mild soap solution. Collect all cleaning materials as hazardous waste.[1]
Exposure Response[5]
Skin Contact: Wash with soap and water for 15 minutes. The amine nature allows it to penetrate skin; immediate washing is crucial.
Eye Contact: Flush with water for 15 minutes.[5] Seek medical attention immediately.
Regulatory Framework (RCRA & EPA)
While this specific compound may not be explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic Waste" or "Process Waste" definitions depending on usage.
Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation of this acute toxin (if classified as such by internal EHS).
LDR (Land Disposal Restrictions): This compound is prohibited from land disposal without treatment. Incineration is the mandatory treatment technology.
Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-amino-3-(thiazol-2-yl)butanoate
Executive Summary & Risk Profile The Core Directive: As a specialized heterocyclic building block often used in drug discovery, Methyl 3-amino-3-(thiazol-2-yl)butanoate presents a dual-risk profile: the known corrosivity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Profile
The Core Directive: As a specialized heterocyclic building block often used in drug discovery, Methyl 3-amino-3-(thiazol-2-yl)butanoate presents a dual-risk profile: the known corrosivity of primary aliphatic amines and the unknown biological activity of the thiazole pharmacophore.
Do not treat this merely as a generic organic solid.
Because specific toxicological data (LD50, mutagenicity) is often absent for novel intermediates, you must apply the Precautionary Principle . This guide extrapolates safety protocols based on Structure-Activity Relationships (SAR), treating the substance as a potential Severe Eye Irritant (Category 1) and Potential Sensitizer .
Biologically active scaffold; potential metabolic interaction.
H317: May cause an allergic skin reaction.H373: May cause damage to organs (prolonged exposure).
Methyl Ester
Hydrolysis can release methanol; moderate volatility.
H227: Combustible liquid/solid (depending on purity).
Personal Protective Equipment (PPE) Matrix
Trust is built on redundancy. The following PPE standards are non-negotiable for handling >10 mg of substance.
PPE Selection Table
Protection Zone
Equipment Standard
Technical Rationale
Ocular
Chemical Splash Goggles (ANSI Z87.1 D3)
Critical: Safety glasses are insufficient. Amines can migrate via vapors or dust. Goggles provide a seal against corrosive dust entry.
Dermal (Hands)
Double Nitrile Gloves Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff)
Permeation Defense: Thiazoles are lipophilic and may permeate thin nitrile. Double gloving creates a "breakthrough buffer" and allows immediate shedding of the outer layer upon contamination.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Primary containment is mandatory. If handling outside a hood (e.g., balance enclosure failure), use a P100/OV Respirator .
Body
Tyvek® Lab Coat or Chemical Apron
Cotton lab coats absorb liquids. Use non-woven, chemical-resistant materials to prevent wicking of amine solutions to the skin.
Operational Protocol: Safe Handling Lifecycle
This protocol uses a "Self-Validating" approach. You must confirm the safety of the previous step before advancing.
Validation: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.
Decontamination Zone: Place a chemically resistant tray in the hood. Line it with an absorbent pad. All weighing and transfer happen inside this tray.
Solvent Selection: Identify a compatible solvent (e.g., DMSO, Methanol) beforehand to avoid "hunting" for solvents while holding the chemical.
Phase 2: Weighing & Transfer (The Critical Risk Point)
Static electricity can cause fine amine powders to "jump," creating an inhalation hazard.
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.
The "Closed Transfer" Rule:
Open the source vial only inside the hood.
Transfer solid to a tared vial.
Immediately cap both the source and destination vials before removing hands from the hood.
Solubilization: If possible, dissolve the solid immediately in the transport vial. Handling a solution is safer than handling a dispersible powder.
Phase 3: Decontamination & Doffing
Wipe Down: Wipe the exterior of the closed vial with a methanol-dampened tissue inside the hood. Dispose of the tissue as solid hazardous waste.
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pulling from the wrist inside-out) to avoid touching the outer surface.
Hand Wash: Wash hands with soap and water immediately after leaving the lab zone.
Visualization: Safety Workflow
The following diagram illustrates the logical flow of the handling process, emphasizing decision gates for safety.
Caption: Operational workflow for handling Methyl 3-amino-3-(thiazol-2-yl)butanoate, emphasizing static control and containment.
Emergency Response & Disposal
Spill Management (< 5g)
Alert: Announce the spill.
Isolate: Close the fume hood sash immediately to contain vapors.
Neutralize:
Cover the spill with a Dry Sand/Soda Ash mixture (1:1). The soda ash helps neutralize the amine functionality.
Do not use water initially, as this may spread the ester/amine.
Collect: Scoop into a hazardous waste jar labeled "Basic Organic Solids."
Disposal Classification
Waste Stream: Organic Solvents/Solids (Non-Halogenated, unless halogenated solvents were used).
Labeling: Must explicitly list "Thiazole Derivative" and "Organic Amine."
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and acid chlorides to prevent violent exothermic reactions.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
PubChem. (2023). Compound Summary: Thiazole Derivatives (General Class Hazards). National Center for Biotechnology Information. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
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